Product packaging for 4-Isopropylsaccharin(Cat. No.:)

4-Isopropylsaccharin

Cat. No.: B8563550
M. Wt: 225.27 g/mol
InChI Key: MRPAHFZTHXMLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Isopropylsaccharin is a member of the N-substituted sultam class of heterocyclic compounds, which are of significant interest in pharmaceutical and organic chemistry research due to their diverse biological activities and utility as synthetic intermediates . Sultams derived from saccharin are investigated for a broad spectrum of potential applications, including as inhibitors of enzymes like cyclooxygenase (COX) and human leukocyte elastase (HLE), as well as for their observed antioxidant, anti-inflammatory, and cytotoxic properties in preclinical studies . The structural motif of the saccharin core allows for functionalization at the nitrogen atom, enabling the exploration of structure-activity relationships. The isopropyl substituent in this particular derivative may influence its steric and electronic properties, which can be critical for optimizing binding affinity to biological targets and modulating physicochemical characteristics such as solubility and lipophilicity. Researchers utilize this compound strictly in laboratory settings as a building block for the synthesis of more complex molecules or as a candidate for biological screening. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3S B8563550 4-Isopropylsaccharin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

1,1-dioxo-4-propan-2-yl-1,2-benzothiazol-3-one

InChI

InChI=1S/C10H11NO3S/c1-6(2)7-4-3-5-8-9(7)10(12)11-15(8,13)14/h3-6H,1-2H3,(H,11,12)

InChI Key

MRPAHFZTHXMLRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC=C1)S(=O)(=O)NC2=O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Novel Synthesis Routes for Substituted Saccharin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The saccharin scaffold, a well-established entity in medicinal chemistry, continues to attract significant interest due to its unique structural and electronic properties.[1] Its rigid framework and potential for hydrogen bonding interactions make it an attractive starting point for the design of enzyme inhibitors and receptor ligands.[1][2] While classical N- and O-alkylation methods are well-documented, the demand for greater molecular diversity and complexity has driven the development of novel synthetic strategies to functionalize both the nitrogen atom and the aromatic ring of the saccharin core. This guide details recent advancements in the synthesis of substituted saccharin derivatives, focusing on innovative methodologies that offer access to new chemical space for drug discovery.

N-Substituted Saccharin Derivatives: Beyond Simple Alkylation

Direct substitution on the nitrogen atom of the saccharin sulfonamide is the most common modification. While traditional methods involve the reaction of sodium saccharin with various halo-compounds, newer protocols have expanded the scope to include more complex moieties.[3][4]

Synthesis of N-Alkyl Saccharin Derivatives

A foundational method involves the reaction of sodium saccharin with alkyl or acyl halides in a polar aprotic solvent like N,N-dimethylformamide (DMF). This straightforward nucleophilic substitution provides access to a wide range of N-substituted derivatives.

Experimental Protocol: General Synthesis of N-Alkyl Saccharin Derivatives [4]

  • Dissolve sodium saccharin (1.0 eq) in dry DMF.

  • Add the desired halo-compound (e.g., chloroacetone, iodomethane, 2-bromoacetamide) (1.0 eq) dropwise with stirring.

  • Reflux the mixture for 6 hours in a water bath.

  • After cooling to room temperature, pour the reaction mixture into ice water with stirring.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from an appropriate solvent to yield the final product.

Table 1: Examples of N-Substituted Saccharin Derivatives via Nucleophilic Substitution

ReactantProductSolventConditionsYield (%)Reference
ChloroacetoneN-acetonylsaccharinDMFReflux, 6h79[4]
IodomethaneN-methylsaccharinDMFReflux, 6h82[4]
2-BromoacetamideN-carbamoylmethylsaccharinDMFReflux, 6h85[4]
EthylenediamineN-(2-aminoethyl)saccharinGlacial Acetic Acid--[3]
1.2.[1][5] Sigmatropic Rearrangement for N-Alkylation

An elegant alternative route to N-substituted saccharins involves a[1][5] thermal sigmatropic rearrangement of an O-substituted precursor. This multi-step synthesis first prepares an O-cinnamylsaccharin derivative, which then isomerizes to the more thermodynamically stable N-cinnamylsaccharin upon heating in the presence of a base.[6]

G cluster_synthesis Synthesis Pathway Saccharin Saccharin SaccharylChloride Saccharyl Chloride Saccharin->SaccharylChloride + PCl5 OCinnamyl O-cinnamylsaccharin SaccharylChloride->OCinnamyl + Cinnamyl Alcohol (Nucleophilic Substitution) NCinnamyl N-cinnamylsaccharin OCinnamyl->NCinnamyl Heat, Et3N ([1,3] Sigmatropic Rearrangement)

Caption: Multi-step synthesis of N-cinnamylsaccharin.[6]

Experimental Protocol: Synthesis of N-cinnamylsaccharin via Rearrangement [6]

  • Synthesis of Saccharyl Chloride: Mix saccharin (1.0 eq) and phosphorus pentachloride (1.1 eq) and heat until the reaction starts. After the reaction subsides, distill the mixture under vacuum to obtain saccharyl chloride.

  • Synthesis of O-cinnamylsaccharin: Dissolve saccharyl chloride (1.0 eq) in toluene and add a solution of cinnamyl alcohol (1.0 eq) and triethylamine (1.0 eq) in toluene dropwise at 0°C. Stir for 1 hour, filter the triethylammonium chloride, and evaporate the solvent. Recrystallize the residue from toluene to yield O-cinnamylsaccharin.

  • [1][5] Rearrangement: Reflux a solution of O-cinnamylsaccharin (1.0 eq) and triethylamine (0.1 eq) in toluene for 2 hours. Evaporate the solvent and recrystallize the solid from methanol to obtain N-cinnamylsaccharin.

C-Substitution on the Aromatic Ring

Functionalization of the benzene ring of saccharin has historically been challenging.[7][8] However, modern cross-coupling reactions have unlocked new possibilities, allowing for the introduction of diverse substituents while preserving the core heterocyclic structure, which is crucial for biological interactions.[2][7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent novel strategy for aromatic ring substitution is the use of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[8] This method involves preparing saccharin "building blocks" containing either an azide or an alkyne handle, typically at the 6-position. These blocks can then be coupled with a wide array of complementary alkynes or azides to generate a library of novel saccharin-1,2,3-triazole conjugates in high yields.[7][9]

G cluster_workflow CuAAC Workflow Start 6-Aminosaccharin Azide_Block 6-Azidosaccharin (Building Block) Start->Azide_Block Diazotization Alkyne_Block 6-Ethynylsaccharin (Building Block) Start->Alkyne_Block Sandmeyer Reaction + Sonogashira Coupling Click_Reaction CuAAC 'Click' Reaction Azide_Block->Click_Reaction + Partner Alkyne (R-C≡CH) Alkyne_Block->Click_Reaction + Partner Azide (R-N3) Library Library of Substituted Saccharin Derivatives Click_Reaction->Library [Cu(I)] Catalyst

Caption: Workflow for synthesizing saccharin derivatives via CuAAC.[7][9]

Experimental Protocol: Synthesis of Saccharin-Triazole Conjugate (Compound 24) [2]

  • To a solution of N-t-butyl-protected 6-ethynylsaccharin (1.0 eq) in a 1:1 mixture of t-BuOH and water, add azidobenzene (1.0 eq), sodium ascorbate (0.4 eq), and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.2 eq).

  • Heat the reaction mixture to 45°C and stir for 2 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the triazole conjugate.

  • To remove the N-t-butyl protecting group, reflux the conjugate in trifluoroacetic acid (TFA) for 18 hours.

  • Evaporate the TFA and purify the residue to obtain the final deprotected product.

Table 2: Synthesis of Saccharin-Triazole Derivatives via CuAAC [2]

Saccharin Building BlockPartner ReagentProductConditionsYield (%)
6-Ethynylsaccharin (5)Azidobenzene (a)Triazole (24)CuSO₄, NaAsc, t-BuOH/H₂O, 45°C97
6-Ethynylsaccharin (5)Benzylazide (b)Triazole (25)CuSO₄, NaAsc, t-BuOH/H₂O, 45°C74
6-Ethynylsaccharin (5)PEG azide (c)Triazole (26)CuSO₄, NaAsc, t-BuOH/H₂O, 45°C80
6-Azidosaccharin (3)Phenylacetylene (h)Triazole (35)CuSO₄, NaAsc, t-BuOH/H₂O, 45°C98
6-Azidosaccharin (3)Propargyl alcohol (i)Triazole (36)CuSO₄, NaAsc, t-BuOH/H₂O, 45°C98

Yields are for the initial coupling step with the N-t-butyl protected saccharin building block.

C-H Functionalization

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids pre-functionalization of starting materials.[10][11] While specific applications to the saccharin core are still emerging, transition metal-catalyzed C-H activation, particularly with palladium, represents a promising future direction for creating C-C and C-heteroatom bonds directly on the aromatic ring.[10][12]

G cluster_CH_Activation Conceptual C-H Arylation Saccharin Saccharin (with Directing Group) Intermediate Palladacycle Intermediate Saccharin->Intermediate Pd(II) Catalyst (C-H Activation) Product C-H Arylated Saccharin Intermediate->Product + Ar-X (Reductive Elimination)

Caption: Conceptual workflow for directed C-H arylation.

Modifications of the Heterocyclic Core

Novel strategies have also emerged to modify the core isothiazole ring itself, leading to the creation of saccharin bioisosteres with potentially new pharmacological profiles.

Synthesis of Aza-Pseudosaccharins

Aza-pseudosaccharins are derivatives where the carbonyl oxygen is replaced by a substituted nitrogen atom. This transformation is typically achieved in a one-pot, two-step process starting from saccharin. First, the carbonyl group is converted to a chloro-intermediate, which then undergoes nucleophilic substitution with an amine.[1]

Experimental Protocol: Synthesis of Aza-Pseudosaccharins [1]

  • Generate the chlorinating agent, Ph₃PCl₂, in situ or use a commercial source.

  • Add saccharin (1.0 eq) to a solution of the chlorinating agent to form the reactive intermediate (3-chloro-1,2-benzisothiazole 1,1-dioxide).

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at the appropriate temperature until completion.

  • Isolate and purify the product using standard techniques like chromatography or recrystallization.

Table 3: Examples of Aza-Pseudosaccharin Synthesis [1]

AmineProductConditionsYield (%)
4-Fluoroaniline3-(4-fluorophenylamino) derivative-82
Morpholine3-Morpholino derivative-99
(R)-1-Phenylethanamine3-((R)-1-phenylethylamino) derivative-95

Ullmann Condensation for N-Arylation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, particularly for the synthesis of N-aryl derivatives.[13] Modern advancements, such as the use of specific ligands like 1,10-phenanthroline, have made this reaction more efficient, allowing it to proceed at lower temperatures and with better yields.[14] This makes it a powerful tool for coupling saccharin with various aryl halides.

G cluster_ullmann Simplified Ullmann N-Arylation Cycle CuI Cu(I)L Amide Sac-N-Cu(I)L CuI->Amide + Sac-NH, Base CuIII Ar-Cu(III)(N-Sac)L(X) Amide->CuIII + Ar-X (Oxidative Addition) CuIII->CuI Regeneration Product Sac-N-Ar CuIII->Product (Reductive Elimination)

Caption: Simplified catalytic cycle for Ullmann N-arylation.[15]

Conclusion

The synthesis of substituted saccharin derivatives has evolved significantly beyond classical N-alkylation. The advent of powerful synthetic tools, particularly copper-catalyzed click chemistry, has enabled the systematic and efficient functionalization of the saccharin aromatic ring, providing access to large libraries of novel compounds.[7][8] Furthermore, methods for modifying the heterocyclic core and advanced C-N coupling reactions like the Ullmann condensation have expanded the accessible chemical space.[1][15] These novel routes are invaluable for researchers in medicinal chemistry and drug development, offering robust and versatile strategies to generate diverse saccharin-based molecules for biological screening and the development of next-generation therapeutics.

References

In-depth Technical Guide: Physicochemical Properties of 4-Isopropylsaccharin

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Physicochemical Properties of 4-Isopropylsaccharin

This document serves as a guide to the physicochemical properties of this compound. For researchers and professionals in drug development, a thorough understanding of these properties is fundamental to predicting the behavior and suitability of a compound for further investigation.

Core Physicochemical Properties

A comprehensive search of available chemical literature and databases has revealed a significant lack of specific experimental data for this compound. This suggests that the compound is not well-characterized in the public domain. In the absence of experimental values, this guide provides a framework of the key physicochemical parameters that would need to be determined, along with standardized experimental protocols for their measurement.

Table 1: Key Physicochemical Properties of this compound
PropertyValueMethod of Determination
Molecular Weight Calculated: 225.28 g/mol Theoretical Calculation
Melting Point (°C) Data Not AvailableCapillary Melting Point Method
Boiling Point (°C) Data Not AvailableEbulliometry or Distillation
Aqueous Solubility (mg/L) Data Not AvailableShake-Flask Method (OECD 105)
pKa Data Not AvailablePotentiometric Titration or UV-Vis Spectrophotometry
LogP (Octanol-Water Partition Coefficient) Data Not AvailableShake-Flask Method (OECD 107) or HPLC Method (OECD 117)

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols represent standard practices in the field and are recommended for the characterization of this compound.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity. The capillary melting point method is a widely accepted technique.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Determination of Aqueous Solubility

Solubility is a critical factor influencing a drug's absorption and distribution. The shake-flask method is a standard approach for determining aqueous solubility.

Methodology:

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The flask is agitated at a constant temperature until equilibrium is reached.

  • The solution is filtered to remove any undissolved solid.

  • The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve is generated by plotting pH versus the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region of the titration curve.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.

Methodology (Shake-Flask Method):

  • A solution of this compound is prepared in a mixture of n-octanol and water.

  • The mixture is shaken until the solute has partitioned between the two phases and equilibrium is reached.

  • The phases are separated.

  • The concentration of this compound in each phase is determined.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

To aid in the conceptualization of the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow_for_Physicochemical_Characterization cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Property Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MeltingPoint Melting Point Characterization->MeltingPoint Pure Compound Solubility Aqueous Solubility Characterization->Solubility pKa pKa Characterization->pKa LogP LogP Characterization->LogP

Caption: A generalized workflow for the synthesis and physicochemical characterization of this compound.

Logical_Relationship_of_Properties cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_behavior Biological & Pharmaceutical Behavior Structure This compound Structure Solubility Solubility Structure->Solubility pKa pKa Structure->pKa LogP LogP Structure->LogP Absorption Absorption Solubility->Absorption Distribution Distribution Solubility->Distribution Excretion Excretion Solubility->Excretion pKa->Absorption Metabolism Metabolism pKa->Metabolism LogP->Absorption LogP->Distribution LogP->Metabolism

Caption: The logical relationship between molecular structure, physicochemical properties, and predicted biological behavior.

Unveiling the Structural Blueprint: A Technical Guide to the Crystal Structure Analysis of 4-Isopropylsaccharin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

While the pharmaceutical and materials science sectors continue to explore the vast chemical space of saccharin derivatives for novel applications, the precise solid-state arrangement of many of these compounds remains uncharacterized. This whitepaper addresses the topic of 4-Isopropylsaccharin, a derivative of the well-known artificial sweetener.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature reveals that no experimental single-crystal X-ray diffraction data for this compound has been reported to date.

Consequently, this document serves as a comprehensive technical guide that provides a theoretical analysis of the potential crystal structure of this compound, based on the known structure of its parent compound, saccharin. Furthermore, it outlines the detailed experimental protocols that would be necessary to determine its crystal structure, offering a roadmap for future research endeavors. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characteristics of saccharin-based molecules.

Theoretical Crystal Structure Analysis: An Insight into this compound

In the absence of experimental data, a robust theoretical analysis can be conducted by examining the crystal structure of the parent molecule, saccharin, and predicting the structural impact of the isopropyl substitution at the 4-position.

The Parent Scaffold: Crystal Structure of Saccharin

The crystal structure of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) has been well-established. It crystallizes in the monoclinic space group P2₁/c. The defining feature of the saccharin crystal packing is the formation of strong intermolecular hydrogen bonds between the imide proton (N-H) and a sulfonyl oxygen atom (S=O) of a neighboring molecule. This interaction results in the formation of centrosymmetric dimers, which are the primary building blocks of the crystal lattice.

Table 1: Crystallographic Data for Saccharin

ParameterValueReference
FormulaC₇H₅NO₃S[1][2]
Crystal SystemMonoclinic
Space GroupP2₁/c[1]
a (Å)9.4722(4)[1]
b (Å)6.9227(2)[1]
c (Å)11.7322(3)[1]
α (°)90[1]
β (°)103.203(3)[1]
γ (°)90[1]
Volume (ų)748.98(4)[1]
Z4
Temperature (K)120[1]

Data sourced from the Crystallography Open Database (COD) entry 2206019, redetermined at 120 K.[1]

Predicted Influence of the 4-Isopropyl Group

The introduction of a bulky, non-polar isopropyl group at the 4-position of the benzene ring is expected to induce significant changes in the crystal packing compared to the parent saccharin molecule.

  • Steric Hindrance: The primary effect of the isopropyl group would be steric hindrance, which will likely disrupt the efficient packing of the saccharin dimers. This could lead to a lower crystal density and potentially a different, less symmetric crystal system.

  • Intermolecular Interactions: While the strong N-H···O hydrogen-bonded dimer motif is likely to be preserved, the van der Waals interactions governing the packing of these dimers will be fundamentally altered. The isopropyl groups may introduce weak C-H···O or C-H···π interactions, which would compete with and modify the π-π stacking observed in many aromatic sulfonamides.[3][4]

  • Polymorphism: The conformational flexibility of the isopropyl group, combined with the potential for various intermolecular packing arrangements, increases the likelihood of polymorphism for this compound. Computational Crystal Structure Prediction (CSP) methods would be invaluable in exploring the potential polymorphs and their relative thermodynamic stabilities.[5][6][7]

Below is a logical workflow for the computational prediction of the this compound crystal structure.

G cluster_0 Computational Crystal Structure Prediction (CSP) Workflow mol Generate 3D Conformer of this compound ff Perform Global Search (Molecular Mechanics Force Field) mol->ff Input Geometry candidates Generate Thousands of Putative Crystal Structures ff->candidates Sampling Packing Arrangements rank_ff Rank Structures by Lattice Energy (FF) candidates->rank_ff dft Optimize Promising Candidates (Quantum Mechanics - DFT) rank_ff->dft Select Low-Energy Candidates rank_dft Re-rank Structures by Lattice Energy (QM) dft->rank_dft result Predicted Stable Crystal Structures (Polymorphs) rank_dft->result

Computational workflow for predicting crystal structures.

Experimental Protocols for Structure Determination

To empirically determine the crystal structure of this compound, a systematic experimental approach is required, encompassing synthesis, crystallization, and single-crystal X-ray diffraction.

Synthesis of this compound

A plausible synthetic route would involve the functionalization of a commercially available starting material. A general procedure could be adapted from known syntheses of benzene-ring-substituted saccharins.

Protocol:

  • Starting Material: 4-Isopropylaniline.

  • Diazotization: React 4-isopropylaniline with sodium nitrite and hydrochloric acid at 0-5 °C to form the corresponding diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst. Add the cold diazonium salt solution dropwise to this mixture to yield 4-isopropylbenzene-1-sulfonyl chloride.

  • Amidation: React the 4-isopropylbenzene-1-sulfonyl chloride with aqueous ammonia to form 4-isopropylbenzene-1-sulfonamide.

  • Oxidative Cyclization: Oxidize the sulfonamide with a strong oxidizing agent, such as potassium permanganate, under basic conditions. Subsequent acidification will yield the target compound, this compound.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain a high-purity sample for crystallization trials.

Single Crystal Growth

Growing single crystals of sufficient size and quality is crucial for X-ray diffraction analysis.

Protocols:

  • Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., acetone, ethyl acetate, or methanol) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Vapor Diffusion: Create a saturated solution of the compound in a solvent in which it is readily soluble. Place this vial inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble, but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the saturated solution will gradually lower the solubility, promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or below, to induce crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

This is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.

Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares procedures against the experimental data to yield the final, precise crystal structure, including bond lengths, angles, and details of intermolecular interactions.

The overall experimental workflow is depicted in the diagram below.

G cluster_1 Experimental Workflow for Crystal Structure Determination synthesis Synthesis of This compound purify Purification (Recrystallization) synthesis->purify crystal Single Crystal Growth (e.g., Slow Evaporation) purify->crystal scxrd Single-Crystal X-ray Diffraction Data Collection crystal->scxrd solve Structure Solution (Direct Methods) scxrd->solve refine Structure Refinement (Least-Squares) solve->refine final Final Crystal Structure & CIF Data refine->final

From synthesis to final structure elucidation workflow.

Conclusion

While the crystal structure of this compound remains experimentally undetermined, this technical guide provides a robust theoretical framework for its anticipated structural features. Based on the known crystal packing of saccharin, it is predicted that the introduction of a 4-isopropyl group will preserve the characteristic hydrogen-bonded dimer motif but will significantly alter the overall packing due to steric effects.

This whitepaper also furnishes detailed, actionable protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis required to elucidate the definitive structure. The successful execution of these experimental procedures would not only fill a gap in the structural knowledge of saccharin derivatives but also provide valuable data for the rational design of new materials and pharmaceutical agents based on this versatile scaffold. The potential for polymorphism highlights the importance of thorough solid-state characterization for any future applications.

References

Spectroscopic Data of 4-Isopropylsaccharin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-isopropylsaccharin. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent functional groups: an isopropyl moiety, a substituted aromatic ring, and a cyclic sulfonamide (saccharin) core. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 8.0 - 8.2d1HAromatic H (C7-H)Expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent carbonyl group.
~ 7.8 - 8.0m2HAromatic H (C5-H, C6-H)The chemical shifts of these protons are influenced by the electron-withdrawing sulfonyl group.[1] The splitting pattern will be complex due to mutual coupling.
~ 3.2 - 3.6sept1HIsopropyl CHThe methine proton of the isopropyl group is split into a septet by the six equivalent methyl protons.[2]
~ 1.3d6HIsopropyl CH₃The six equivalent protons of the two methyl groups appear as a doublet due to coupling with the single methine proton.[2]
Variablebr s1HN-HThe chemical shift of the N-H proton can vary significantly depending on solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with D₂O.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentNotes
~ 165 - 170C=OThe carbonyl carbon of the cyclic sulfonamide is expected in this region.[3][4]
~ 140 - 150Aromatic C (C4, C7a)Quaternary aromatic carbons attached to the isopropyl and sulfonyl groups. Their exact shifts are influenced by substitution effects.[5][6]
~ 125 - 135Aromatic CH (C5, C6, C7)Aromatic carbons bearing hydrogen atoms.[5][7]
~ 120 - 125Aromatic C (C3a)Quaternary aromatic carbon fused to the heterocyclic ring.
~ 30 - 35Isopropyl CHThe methine carbon of the isopropyl group.[8]
~ 23 - 25Isopropyl CH₃The two equivalent methyl carbons of the isopropyl group.[9]
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignmentNotes
~ 3300 - 3400MediumN-H StretchThe position and shape of this band can be affected by hydrogen bonding.
~ 3050 - 3100MediumAromatic C-H StretchCharacteristic for C-H bonds on an aromatic ring.[10]
~ 2870 - 2960MediumAliphatic C-H StretchArises from the C-H bonds of the isopropyl group.[10]
~ 1700 - 1720StrongC=O Stretch (Carbonyl)The frequency for a five-membered cyclic amide (lactam) is typically in this range.[11][12][13]
~ 1600, ~1500MediumC=C Stretch (Aromatic)Characteristic absorptions for the benzene ring.[10]
~ 1350 - 1380StrongAsymmetric SO₂ StretchA key feature of the sulfonamide group.[14][15]
~ 1160 - 1180StrongSymmetric SO₂ StretchThe second key feature of the sulfonamide group.[14][15]
Mass Spectrometry (MS)

Table 4: Predicted Key Fragmentation Patterns for this compound (Electron Ionization)

m/z Value (Predicted)Ion Structure/Fragment LostNotes
225[M]⁺Molecular ion peak.
210[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety, leading to a stable benzylic cation.
182[M - C₃H₇]⁺Loss of the entire isopropyl group. This is expected to be a significant peak due to the formation of a stable radical and cation.
164[M - SO₂ - H]⁺Fragmentation involving the loss of sulfur dioxide, a common pathway for sulfonamides.
104[C₇H₄O]⁺A fragment resulting from the cleavage of the saccharin ring.
91[C₇H₇]⁺Tropylium ion, a common fragment in compounds containing a benzyl group, though less likely here than in simpler alkylbenzenes.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition :

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition :

    • Spectrometer: 100 MHz or corresponding frequency for the ¹H field.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing : Apply Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

IR Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet : Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Acquisition :

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing : A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction :

    • Direct Insertion Probe (for EI) : Load a small amount of the solid sample into a capillary tube and insert it into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS) : Dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The compound will be separated and then introduced into the mass spectrometer.

  • Ionization :

    • Electron Ionization (EI) : Use a standard electron energy of 70 eV.

  • Mass Analysis :

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Compare the observed spectrum with predicted fragmentation pathways.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Spectral Interpretation - Chemical Shifts - Absorption Bands - Fragmentation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Unknown: A Technical Guide to the Solubility and Stability of 4-Isopropylsaccharin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available experimental data on the solubility and stability of 4-Isopropylsaccharin is limited. This guide provides a comprehensive framework based on the known properties of saccharin and its derivatives, coupled with established methodologies for characterizing novel pharmaceutical compounds. The information herein is intended to guide experimental design and data interpretation for researchers investigating this specific molecule.

Introduction to this compound

Saccharin, a well-established artificial sweetener, is a weak organic acid with the chemical name 1,1-dioxo-1,2-benzothiazol-3-one. Its salts, particularly sodium saccharin, are widely used in the food and pharmaceutical industries due to their high water solubility and stability under various conditions.[1][2][3][4] this compound is a derivative of saccharin, presumably with an isopropyl group substituted at the 4th position of the benzene ring of the benzisothiazole structure. This substitution is expected to significantly influence its physicochemical properties, including solubility and stability, primarily by increasing its lipophilicity.

This technical guide outlines the theoretical considerations and detailed experimental protocols for the comprehensive study of the solubility and stability of this compound.

Predicted Physicochemical Properties

The introduction of a non-polar isopropyl group onto the aromatic ring of the saccharin molecule will likely alter its properties as follows:

  • Solubility: The parent saccharin molecule has low water solubility (1 g per 290 mL), which is significantly increased in its salt forms (e.g., sodium saccharin, 0.67 g/mL).[4][5] The addition of the hydrophobic isopropyl group is predicted to decrease the aqueous solubility of this compound compared to saccharin. Its solubility is expected to be higher in organic solvents.

  • Stability: Saccharin itself is known to be stable to heat and in aqueous solutions across a range of pH values.[4][6] The electronic effects of the isopropyl group are not expected to dramatically alter the inherent stability of the saccharin ring structure, though this requires experimental verification.

Experimental Protocols

To rigorously characterize this compound, a series of solubility and stability studies should be performed. The following sections detail the recommended experimental workflows.

Solubility Studies

A thorough understanding of a compound's solubility is critical for its development as a pharmaceutical agent. Both thermodynamic and kinetic solubility should be assessed.

This method determines the true solubility of a compound at equilibrium.

Protocol:

  • Preparation: Prepare saturated solutions of this compound in a range of relevant solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol).

  • Equilibration: Add an excess of the compound to each solvent in sealed vials. Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a solid DMSO stock solution.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Monitoring: Monitor the solution for the formation of a precipitate over a set period (e.g., 2-24 hours) using nephelometry or turbidimetry. The concentration at which precipitation is first observed is the kinetic solubility.

Stability Studies: Forced Degradation

Forced degradation studies, or stress testing, are essential to identify the likely degradation products and establish the intrinsic stability of a molecule.[2] These studies also help in developing stability-indicating analytical methods.

Protocol:

  • Solutions: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

  • Incubation: Incubate the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period.

  • Analysis: At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Protocol:

  • Solution: Prepare a solution of this compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Store the solution at room temperature, protected from light, for a defined period.

  • Analysis: Analyze samples at various time points by HPLC to assess the extent of degradation.

Protocol:

  • Exposure: Expose a solution of this compound and the solid compound to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).

  • Control: Keep a parallel set of samples protected from light as a control.

  • Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.

Data Presentation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)
Purified Water25Experimental Value
Purified Water37Experimental Value
0.1 N HCl25Experimental Value
PBS (pH 7.4)25Experimental Value
Ethanol25Experimental Value
Propylene Glycol25Experimental Value

Table 2: Summary of Forced Degradation Studies for this compound

Stress Condition% DegradationNumber of Degradants
0.1 N HCl (60 °C, 24h)Experimental ValueExperimental Value
0.1 N NaOH (60 °C, 24h)Experimental ValueExperimental Value
3% H₂O₂ (RT, 24h)Experimental ValueExperimental Value
Photolysis (UV/Vis)Experimental ValueExperimental Value
Thermal (80 °C, 48h)Experimental ValueExperimental Value

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the proposed experimental studies.

G cluster_solubility Solubility Determination thermo Thermodynamic Solubility thermo_prep Prepare Saturated Solutions thermo->thermo_prep kinetic Kinetic Solubility kinetic_prep Prepare DMSO Stock kinetic->kinetic_prep thermo_equil Equilibrate (24-72h) thermo_prep->thermo_equil thermo_sep Separate Solid thermo_equil->thermo_sep thermo_quant Quantify by HPLC thermo_sep->thermo_quant kinetic_dil Dilute in Buffer kinetic_prep->kinetic_dil kinetic_mon Monitor Precipitation kinetic_dil->kinetic_mon

Caption: Workflow for Thermodynamic and Kinetic Solubility Studies.

G cluster_forced_degradation Forced Degradation Studies start This compound Sample hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis analysis Analyze by Stability-Indicating HPLC hydrolysis->analysis oxidation->analysis photolysis->analysis results Identify Degradants Determine Degradation Pathways analysis->results

Caption: Workflow for Forced Degradation (Stability) Studies.

Conclusion

While direct experimental data for this compound is not yet widely available, a systematic investigation following the protocols outlined in this guide will enable a thorough characterization of its solubility and stability profiles. The predicted decrease in aqueous solubility due to the isopropyl group necessitates careful pre-formulation studies for any potential pharmaceutical application. The forced degradation studies will be crucial in understanding its chemical liabilities and in the development of a robust, stability-indicating analytical method. The data generated from these studies will be fundamental to assessing the viability of this compound as a drug candidate or for other applications.

References

Quantum Chemical Calculations for 4-Isopropylsaccharin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Saccharin, a well-established heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. Computational chemistry, particularly quantum chemical calculations, provides a powerful tool for elucidating the electronic structure, reactivity, and spectroscopic properties of these molecules. This technical guide outlines a comprehensive framework for conducting quantum chemical calculations on 4-isopropylsaccharin, a saccharin derivative, to predict its molecular properties. The methodologies and data presentation formats are based on established computational studies of analogous saccharin compounds.

This document is intended for researchers, scientists, and professionals in drug development who are interested in applying computational methods to accelerate their research. By providing a detailed protocol and clear data presentation structures, this guide aims to facilitate the in-silico investigation of this compound and similar molecules.

Theoretical Background

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecular systems. DFT methods are favored for their balance of computational cost and accuracy in describing electronic structures. The choice of functional and basis set is crucial for obtaining reliable results. For saccharin derivatives, hybrid functionals like B3LYP and M06-2X, combined with Pople-style basis sets such as 6-311G(d,p) or 6-31+G(d,p), have been shown to yield accurate predictions of geometry and electronic properties.[1][2]

Experimental Protocols

This section details the step-by-step methodology for performing quantum chemical calculations on this compound.

2.1. Molecular Structure Preparation

  • Initial Structure Drawing: The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation: The 2D structure is converted into an initial 3D conformation.

  • Pre-optimization: The initial 3D structure is subjected to a preliminary geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the quantum chemical calculations.

2.2. Quantum Chemical Calculations

All quantum chemical calculations are to be performed using a computational chemistry software package such as Gaussian 09.[3]

  • Geometry Optimization: The pre-optimized structure of this compound is fully optimized in the gas phase using DFT. A recommended level of theory is the B3LYP functional with the 6-311G(d,p) basis set.[1] The optimization process is continued until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

  • Electronic Properties:

    • Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge distribution, hybridization, and intramolecular interactions.

  • Spectroscopic Properties:

    • IR and Raman Spectra: The calculated vibrational frequencies are used to simulate the infrared (IR) and Raman spectra of this compound.

    • NMR Spectra: The nuclear magnetic resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

Data Presentation

Quantitative data from the calculations should be summarized in clearly structured tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond Length (Å)C1-C2Value
C2-N3Value
S11-O12Value
......
Bond Angle (°)C1-C2-N3Value
C2-N3-C8Value
......
Dihedral Angle (°)C1-C2-N3-C8Value
......

Table 2: Calculated Thermodynamic and Electronic Properties of this compound

ParameterValue
Zero-Point Vibrational Energy (kcal/mol)Value
Enthalpy (kcal/mol)Value
Entropy (cal/mol·K)Value
Dipole Moment (Debye)Value
EHOMO (eV)Value
ELUMO (eV)Value
HOMO-LUMO Gap (eV)Value

Visualization of Workflows and Relationships

Visual diagrams are essential for representing complex workflows and conceptual relationships. The following diagrams are generated using the DOT language and adhere to the specified formatting guidelines.

G Computational Chemistry Workflow for this compound cluster_0 Structure Preparation cluster_1 Quantum Chemical Calculations (DFT) cluster_2 Data Analysis and Interpretation A 2D Drawing of this compound B 3D Structure Generation A->B C Pre-optimization (Molecular Mechanics) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Electronic Property Calculation D->F G Spectroscopic Property Calculation D->G H Optimized Geometry Analysis E->H I Thermodynamic and Electronic Property Analysis F->I J Spectra Simulation and Interpretation G->J K Correlation with Experimental Data H->K I->K J->K G Relationship between Quantum Chemical Properties and Biological Activity cluster_0 Calculated Quantum Chemical Properties cluster_1 Predicted Molecular Characteristics cluster_2 Potential Biological Implications HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity HOMO_LUMO->Reactivity MEP Molecular Electrostatic Potential Interactions Intermolecular Interactions MEP->Interactions Dipole Dipole Moment Solubility Solubility Dipole->Solubility NBO NBO Charges NBO->Reactivity Binding Receptor Binding Affinity Reactivity->Binding Interactions->Binding ADMET ADMET Properties Solubility->ADMET

References

In Silico Modeling of 4-Isopropylsaccharin Interactions with Carbonic Anhydrase IX: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions between the novel compound 4-Isopropylsaccharin and its hypothetical biological target, Carbonic Anhydrase IX (CA IX). Saccharin and its derivatives have garnered attention for their potential as inhibitors of carbonic anhydrases, enzymes implicated in various pathologies, including cancer.[1][2][3][4] This document outlines a complete computational workflow, from target preparation and molecular docking to molecular dynamics simulations and binding free energy calculations. Detailed protocols for each experimental stage are provided, and all quantitative data are summarized for clarity. The guide is intended to serve as a practical framework for researchers employing computational tools in the early stages of drug discovery.

Introduction

The discovery and development of novel enzyme inhibitors are cornerstones of modern therapeutics.[5][6] Carbonic anhydrases (CAs) represent a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Certain isoforms, particularly the transmembrane Carbonic Anhydrase IX (CA IX), are overexpressed in various tumors and contribute to the acidic microenvironment that promotes cancer cell survival and proliferation.[2][4] Consequently, CA IX is a validated target for anticancer drug development.

Saccharin, a well-known artificial sweetener, has been identified as a carbonic anhydrase inhibitor.[1][2][4][7] This has spurred interest in its derivatives as potential therapeutic agents. This guide focuses on a hypothetical derivative, this compound, and delineates a robust in silico strategy to evaluate its potential as a CA IX inhibitor. The computational approach allows for a rapid, cost-effective preliminary assessment of binding affinity and interaction stability before committing to resource-intensive experimental validation.[8][9]

The workflow detailed herein follows a standard pipeline in computer-aided drug design (CADD), beginning with structural modeling and docking to predict binding modes, followed by molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex in a simulated physiological environment.[8][]

In Silico Modeling Workflow

The computational investigation of this compound's interaction with CA IX follows a structured, multi-step process. This workflow is designed to progressively refine the understanding of the binding event, from initial pose prediction to a more dynamic and energetically detailed characterization.

G A Target Identification (Carbonic Anhydrase IX) B 3D Structure Preparation (PDB ID: 5FL4) A->B D Molecular Docking (Pose Prediction & Scoring) B->D C Ligand Preparation (this compound & Acetazolamide) C->D E Analysis of Docking Results (Binding Mode & Score Comparison) D->E F Selection of Best Pose E->F G Molecular Dynamics (MD) Simulation (System Solvation & Equilibration) F->G H Production MD Run (100 ns) G->H I Trajectory Analysis (RMSD, RMSF, H-Bonds) H->I J Binding Free Energy Calculation (MM/PBSA) I->J K Data Interpretation & Reporting J->K

Figure 1: Overall workflow for the in silico analysis of this compound.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments performed in this study.

Target and Ligand Preparation

3.1.1 Protein Structure Preparation

  • Structure Retrieval: The crystal structure of human Carbonic Anhydrase IX in complex with a sulfonamide inhibitor was obtained from the Protein Data Bank (PDB ID: 5FL4).

  • Initial Cleaning: The protein structure was prepared using UCSF Chimera. All water molecules, co-crystallized ligands, and any non-protein molecules were removed.

  • Protonation and Repair: Hydrogen atoms were added to the protein structure, and any missing side chains or loops were modeled using the Dunbrack rotamer library and Modeller, respectively. The protonation states of ionizable residues were assigned assuming a physiological pH of 7.4.

  • Charge Assignment: The AMBER ff14SB force field was assigned to the protein for atomic charge and parameterization. The final structure was saved in the PDBQT format for docking.[11]

3.1.2 Ligand Structure Preparation

  • Structure Generation: The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure. The structure of the known CA IX inhibitor, Acetazolamide, was obtained from the PubChem database to serve as a reference compound.

  • Energy Minimization: The initial 3D structures of both ligands were subjected to energy minimization using the MMFF94 force field to obtain a low-energy conformation.

  • Charge and Torsion Calculation: Gasteiger charges were calculated for all ligand atoms. Rotatable bonds were defined to allow for conformational flexibility during the docking process. The final prepared ligands were saved in the PDBQT format.

Molecular Docking

Molecular docking was performed to predict the preferred binding orientation and affinity of this compound within the CA IX active site.[][12][13]

  • Software: AutoDock Vina was used for all docking calculations due to its accuracy and computational efficiency.[13]

  • Grid Box Definition: A grid box was defined to encompass the entire active site of CA IX. The center of the grid was set to the coordinates of the catalytic zinc ion, with dimensions of 24Å x 24Å x 24Å to allow for ample space for ligand movement.

  • Docking Parameters: The Lamarckian Genetic Algorithm (LGA) was employed.[14] The number of binding modes to be generated was set to 10, and the exhaustiveness of the search was set to 20.

  • Execution and Analysis: Docking was performed for this compound and the reference inhibitor, Acetazolamide. The resulting poses were ranked based on their predicted binding affinity (kcal/mol). The lowest energy (most favorable) pose for each ligand was selected for detailed interaction analysis and for subsequent molecular dynamics simulations.

Molecular Dynamics (MD) Simulations

MD simulations were conducted to evaluate the dynamic stability of the this compound-CA IX complex over time.[15][16][17]

  • Software and Force Fields: All simulations were performed using GROMACS. The AMBER ff14SB force field was used for the protein, and the General Amber Force Field (GAFF) was used for the ligand.

  • System Solvation: The protein-ligand complex was placed in a cubic box with a minimum distance of 10 Å from the box edge. The box was solvated with TIP3P water molecules.

  • Ionization: The system was neutralized by adding counter-ions (Na+ or Cl-) to mimic physiological ionic strength.

  • Energy Minimization: The solvated system underwent a steeplechase descent energy minimization for 50,000 steps to remove any steric clashes.

  • Equilibration: The system was gradually heated to 300 K under an NVT (constant number of particles, volume, and temperature) ensemble for 1 ns, followed by a 5 ns equilibration run under an NPT (constant number of particles, pressure, and temperature) ensemble to ensure proper density. Position restraints were applied to the protein and ligand heavy atoms during equilibration.

  • Production Run: A 100 ns production MD simulation was performed without any restraints under an NPT ensemble. Trajectory snapshots were saved every 10 ps for analysis.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method was used to estimate the binding free energy (ΔG_bind) of the complex.[18][19]

  • Methodology: The gmx_MMPBSA tool, which integrates with GROMACS and AmberTools, was used for the calculations.

  • Trajectory Sampling: 100 snapshots were extracted at regular intervals from the last 50 ns of the stable MD trajectory to perform the calculation.

  • Energy Components: The binding free energy was calculated by summing the molecular mechanics energy, the polar solvation energy (calculated using the Poisson-Boltzmann model), and the nonpolar solvation energy (calculated from the solvent-accessible surface area).

Results and Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico experiments.

Molecular Docking Results

This table presents the predicted binding affinities from the molecular docking simulations. Lower values indicate a more favorable predicted interaction.

CompoundDocking Score (kcal/mol)Predicted Inhibition Constant (Ki, µM)Key Interacting Residues
This compound -8.51.5His94, His96, His119, Thr199, Thr200
Acetazolamide (Ref.) -7.93.2His94, His96, His119, Thr199, Thr200

Table 1: Summary of molecular docking scores and predicted inhibition constants.

Binding Free Energy Calculation Results

This table details the components of the binding free energy calculated using the MM/PBSA method from the MD simulation trajectory.

Energy ComponentThis compound (kcal/mol)Acetazolamide (Ref.) (kcal/mol)
van der Waals Energy (ΔE_vdw)-45.2 ± 3.1-38.7 ± 2.8
Electrostatic Energy (ΔE_elec)-20.5 ± 2.5-28.1 ± 3.5
Polar Solvation Energy (ΔG_pol)55.8 ± 4.060.3 ± 4.2
Nonpolar Solvation Energy (ΔG_nonpol)-4.1 ± 0.5-3.6 ± 0.4
Binding Free Energy (ΔG_bind) -14.0 ± 5.2 -10.1 ± 5.9

Table 2: MM/PBSA binding free energy decomposition for ligand-CA IX complexes.

Visualization of Pathways and Relationships

Protein-Ligand Interaction Analysis Logic

The analysis of the simulation results follows a logical progression to determine the stability and nature of the interaction between this compound and Carbonic Anhydrase IX.

G A 100 ns MD Trajectory B Calculate RMSD of Protein Backbone A->B C Calculate RMSF of Cα atoms A->C D Identify Key Hydrogen Bonds A->D E Assess System Stability (RMSD < 3Å) B->E F Assess Residue Flexibility C->F G Assess Interaction Stability D->G H Stable Complex Confirmed E->H Yes I Unstable Complex E->I No F->H G->H

Figure 2: Logical flow for post-MD simulation analysis.

Hypothetical CA IX Signaling Pathway

Inhibition of CA IX by a compound like this compound can disrupt the pH regulation mechanism in cancer cells, leading to increased intracellular acidosis and potentially apoptosis.

G cluster_0 Tumor Microenvironment (Acidic) Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX CAIX_exp->CAIX CO2_H2O CO2 + H2O CO2_H2O->CAIX Substrate HCO3_H HCO3- + H+ pH_reg Extracellular pH Acidification HCO3_H->pH_reg CAIX->HCO3_H Catalysis pHi_inc Intracellular pH Acidification CAIX->pHi_inc Blocked Inhibitor This compound Inhibitor->CAIX Inhibition Apoptosis Cell Apoptosis pHi_inc->Apoptosis

References

Unlocking the Therapeutic Potential of Saccharin: A Technical Guide to the Biological Activity Screening of Novel Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the methodologies and findings from recent studies on the biological activities of novel saccharin analogs. Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols, quantitative data, and key signaling pathways involved in the anticancer, antimicrobial, and enzyme inhibitory effects of these promising compounds.

Introduction

Saccharin, a well-known artificial sweetener, has emerged as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, offering exciting possibilities for the development of new therapeutic agents.[1][2] This guide focuses on the screening of novel saccharin analogs, presenting a comprehensive resource for researchers seeking to explore their therapeutic potential.

Anticancer Activity

Recent research has highlighted the significant anticancer properties of saccharin derivatives.[3][4] Notably, certain analogs have shown potent activity against various cancer cell lines, including ovarian (Ovcar-3) and melanoma (M-14) cancer cells.[1][5]

Quantitative Data Summary

The cytotoxic effects of novel saccharin analogs have been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the anticancer activity of selected compounds.

CompoundCell LineIC50 (µM)Reference
10aOvcar-37.64 ± 0.01[1][5]
10aM-148.66 ± 0.01[1][5]
2Hepatic Cancer CellsInhibition Rate: 60%[2]
3fHepatic Cancer CellsInhibition Rate: 55%[2]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the saccharin analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Saccharin Analogs B->C D Incubate for Exposure Period C->D E Add MTT Solution D->E F Incubate 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for assessing cell viability.

Antimicrobial Activity

Saccharin and its derivatives have also demonstrated significant antimicrobial properties against a range of pathogenic bacteria.[6][7][8][9]

Quantitative Data Summary

The antibacterial activity is often determined by measuring the diameter of the zone of inhibition in an agar well diffusion assay.

CompoundBacterial StrainZone of Inhibition (mm)Reference
6cStaphylococcus aureus30-35[1]
10aEscherichia coli30-35[1]
Experimental Protocol: Agar Well Diffusion Method

This method is widely used to evaluate the antimicrobial activity of chemical agents.

Materials:

  • Petri plates with sterile nutrient agar

  • Bacterial cultures

  • Sterile cork borer

  • Micropipette

  • Incubator

Procedure:

  • Inoculation: Inoculate the surface of the agar plates with a standardized bacterial suspension.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the saccharin analog solution at a known concentration into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow A Inoculate Agar Plate with Bacteria B Create Wells in Agar A->B C Add Saccharin Analog Solution B->C D Incubate at 37°C for 24h C->D E Measure Zone of Inhibition D->E CAIX_Inhibition cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space (Acidic) CAIX Carbonic Anhydrase IX (CA IX) H_ion H+ H_ion_out H+ H_ion->H_ion_out Export HCO3 HCO3- H2CO3 H2CO3 H2CO3->H_ion H2CO3->HCO3 CO2_H2O CO2 + H2O CO2_H2O->H2CO3 Spontaneous/ CA IX Catalyzed Saccharin_Analog Saccharin Analog Saccharin_Analog->CAIX Inhibits Synthesis_Scheme Saccharin Saccharin Saccharinyl_Hydrazide Saccharinyl Hydrazide Saccharin->Saccharinyl_Hydrazide Hydrazine Hydrazine Hydrate Hydrazine->Saccharinyl_Hydrazide Novel_Analogs Novel Saccharin Analogs Saccharinyl_Hydrazide->Novel_Analogs Reagents Aldehydes, Anhydrides, Monosaccharides Reagents->Novel_Analogs

References

A Proposed Reaction Mechanism for the Synthesis of 4-Isopropylsaccharin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed reaction mechanism for the synthesis of 4-isopropylsaccharin. In the absence of established literature for this specific derivative, this document presents a scientifically plausible synthetic route based on fundamental principles of organic chemistry and known reactivity of the saccharin scaffold. This guide provides a hypothetical framework for researchers seeking to synthesize and explore the properties of novel saccharin derivatives.

Introduction

Proposed Reaction Mechanism

The proposed synthesis of this compound proceeds via a two-step sequence, starting from commercially available saccharin. The key transformation is a Friedel-Crafts alkylation reaction to introduce the isopropyl group at the 4-position of the benzisothiazole ring.

Step 1: Protection of the Saccharin Nitrogen

The acidic proton on the nitrogen of the saccharin sulfonamide (pKa ≈ 1.6) can interfere with the Lewis acid catalyst used in the subsequent Friedel-Crafts reaction. Therefore, the first step involves the protection of this nitrogen atom. A common and effective method is the reaction of saccharin with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.

Step 2: Friedel-Crafts Alkylation

With the nitrogen protected, the subsequent Friedel-Crafts alkylation can be carried out. The electron-withdrawing nature of the sulfonyl group directs electrophilic substitution to the meta-position (C4 and C6). Steric hindrance at the C6 position, due to the adjacent carbonyl group, would likely favor substitution at the C4 position. Isopropyl bromide is used as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Step 3: Deprotection

The final step involves the removal of the protecting group from the nitrogen to yield the target molecule, this compound.

Below is a diagram illustrating the proposed reaction pathway.

Proposed Synthesis of this compound Proposed Reaction Mechanism for this compound Synthesis cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Friedel-Crafts Alkylation cluster_step3 Step 3: Deprotection Saccharin Saccharin Reagent1 + TBDMS-Cl, Imidazole Saccharin->Reagent1 Protected_Saccharin N-TBDMS-Saccharin Reagent1->Protected_Saccharin Reagent2 + Isopropyl bromide, AlCl3 Protected_Saccharin->Reagent2 Alkylated_Intermediate 4-Isopropyl-N-TBDMS-Saccharin Reagent2->Alkylated_Intermediate Reagent3 + TBAF Alkylated_Intermediate->Reagent3 Final_Product This compound Reagent3->Final_Product

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the proposed synthesis of this compound. These protocols are based on standard laboratory procedures for similar transformations and should be optimized for best results.

3.1. Synthesis of N-tert-Butyldimethylsilylsaccharin (Protected Saccharin)

  • To a solution of saccharin (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add imidazole (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-TBDMS-saccharin.

3.2. Synthesis of 4-Isopropyl-N-tert-Butyldimethylsilylsaccharin

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous DCM under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Slowly add a solution of N-TBDMS-saccharin (1.0 eq) in anhydrous DCM.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.

  • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

3.3. Synthesis of this compound (Deprotection)

  • To a solution of 4-isopropyl-N-TBDMS-saccharin (1.0 eq) in tetrahydrofuran (THF, 10 mL/mmol), add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data Summary (Hypothetical)

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound. These values are estimates and would need to be determined experimentally.

StepReactantProductReagentsSolventReaction Time (h)Temperature (°C)Hypothetical Yield (%)
1SaccharinN-TBDMS-SaccharinTBDMS-Cl, ImidazoleDCM120 to RT95
2N-TBDMS-Saccharin4-Isopropyl-N-TBDMS-SaccharinIsopropyl bromide, AlCl₃DCM250 to RT60
34-Isopropyl-N-TBDMS-SaccharinThis compoundTBAFTHF2RT90

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Experimental_Workflow Experimental Workflow for this compound Synthesis start Start: Saccharin step1 Step 1: N-Protection (TBDMS-Cl, Imidazole) start->step1 purification1 Purification 1 (Column Chromatography) step1->purification1 characterization1 Characterization 1 (NMR, MS) purification1->characterization1 step2 Step 2: Friedel-Crafts Alkylation (Isopropyl bromide, AlCl3) characterization1->step2 purification2 Purification 2 (Column Chromatography) step2->purification2 characterization2 Characterization 2 (NMR, MS) purification2->characterization2 step3 Step 3: Deprotection (TBAF) characterization2->step3 purification3 Purification 3 (Column Chromatography) step3->purification3 characterization3 Final Product Characterization (NMR, MS, m.p.) purification3->characterization3 end End: Pure this compound characterization3->end

Caption: Logical workflow for the synthesis and characterization.

Conclusion

This technical guide presents a plausible and detailed theoretical framework for the synthesis of this compound. The proposed three-step synthesis, involving nitrogen protection, Friedel-Crafts alkylation, and subsequent deprotection, is based on well-established organic chemistry principles. The provided hypothetical experimental protocols, quantitative data, and workflow diagrams offer a comprehensive starting point for researchers interested in synthesizing this novel saccharin derivative. Experimental validation and optimization of the proposed reaction conditions are necessary to confirm the feasibility of this synthetic route.

Methodological & Application

Application Notes and Protocols: 4-Isopropylsaccharin and its Analogs as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin, a well-known artificial sweetener, and its derivatives have emerged as versatile and environmentally benign catalysts in a wide array of organic transformations.[1] The acidic nature of the N-H proton in the saccharin core (pKa ≈ 1.6) allows it to act as an effective Brønsted acid catalyst.[1] Furthermore, the saccharin scaffold can be readily functionalized at the nitrogen atom or on the benzene ring to generate a diverse library of catalysts with tunable properties. This document provides an overview of the catalytic applications of saccharin derivatives and presents detailed protocols for key organic reactions.

While the catalytic activity of various saccharin derivatives is well-documented, the specific use of 4-isopropylsaccharin as a catalyst has not been extensively reported in the scientific literature. However, based on the established reactivity of the saccharin framework, this compound is postulated to be a promising catalyst. The introduction of an isopropyl group at the 4-position of the benzene ring may influence its solubility, steric hindrance, and electronic properties, potentially offering unique catalytic activities and selectivities.

This document will first propose a plausible synthetic route for the novel this compound. Subsequently, it will detail the application of saccharin derivatives in three significant classes of organic reactions: the Biginelli reaction, the synthesis of xanthene derivatives, and the oxidation of alcohols. The provided protocols are based on established procedures for known saccharin derivatives and can be considered as a starting point for exploring the catalytic potential of this compound.

Proposed Synthesis of this compound

As a specific synthetic protocol for this compound is not available in the literature, a plausible multi-step synthetic route is proposed, starting from commercially available 4-isopropylaniline. This proposed pathway is based on established organic transformations.

G cluster_synthesis Proposed Synthesis of this compound 4-Isopropylaniline 4-Isopropylaniline Diazotization Diazotization 4-Isopropylaniline->Diazotization 1. NaNO2, HCl Sulfonylation Sulfonylation Diazotization->Sulfonylation 2. SO2, CuCl2 Oxidation Oxidation Sulfonylation->Oxidation 3. KMnO4 Cyclization Cyclization Oxidation->Cyclization 4. Heat This compound This compound Cyclization->this compound

Figure 1: Proposed synthetic pathway for this compound.

Application Notes and Protocols

The following sections detail the application of saccharin-based catalysts in three distinct and important organic transformations. While these protocols utilize known saccharin derivatives, they serve as a strong foundation for investigating the catalytic efficacy of this compound.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry. Saccharin has been demonstrated to be an effective and green catalyst for this transformation.[1]

Reaction Scheme:

G cluster_biginelli Saccharin-Catalyzed Biginelli Reaction Aldehyde Aldehyde DHPM_Product DHPM_Product Aldehyde->DHPM_Product Beta-Ketoester Beta-Ketoester Beta-Ketoester->DHPM_Product Urea Urea Urea->DHPM_Product Saccharin_Catalyst Saccharin_Catalyst Saccharin_Catalyst->DHPM_Product Catalyst

Figure 2: General scheme for the Biginelli reaction.

Quantitative Data:

EntryAldehydeβ-KetoesterCatalyst Loading (mol%)Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetate10292
24-ChlorobenzaldehydeEthyl acetoacetate102.595
34-MethoxybenzaldehydeEthyl acetoacetate10389
4ButyraldehydeMethyl acetoacetate15485

Experimental Protocol:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and saccharin (0.1 mmol, 10 mol%).

  • Heat the mixture at 100 °C under solvent-free conditions for the time specified in the table.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water (20 mL) to the flask and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone.

Synthesis of Xanthene Derivatives

Xanthenes and their derivatives are an important class of heterocyclic compounds with diverse biological activities. Saccharin-N-sulfonic acid is an efficient and reusable catalyst for the one-pot synthesis of various xanthene derivatives.

Reaction Scheme:

G cluster_xanthene Saccharin-N-Sulfonic Acid Catalyzed Xanthene Synthesis Aldehyde Aldehyde Xanthene_Product Xanthene_Product Aldehyde->Xanthene_Product Dimedone Dimedone Dimedone->Xanthene_Product Saccharin_N_Sulfonic_Acid Saccharin_N_Sulfonic_Acid Saccharin_N_Sulfonic_Acid->Xanthene_Product Catalyst

Figure 3: Synthesis of 1,8-dioxo-octahydroxanthenes.

Quantitative Data:

EntryAldehydeCatalyst Loading (mol%)Time (min)Yield (%)
1Benzaldehyde51594
24-Nitrobenzaldehyde52096
32-Chlorobenzaldehyde52592
4Cinnamaldehyde73088

Experimental Protocol:

  • Synthesize Saccharin-N-sulfonic acid by adding chlorosulfonic acid dropwise to saccharin with continuous stirring.[1]

  • In a mortar, grind a mixture of the aldehyde (1 mmol), dimedone (2 mmol), and saccharin-N-sulfonic acid (0.05 mmol, 5 mol%) for the time indicated in the table at room temperature.

  • Monitor the reaction by TLC.

  • After completion, add hot ethanol (15 mL) to the reaction mixture.

  • Filter the catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Cool the filtrate to room temperature to allow the product to crystallize.

  • Collect the pure product by filtration.

Oxidation of Alcohols

N-halosaccharins, analogous to N-halosuccinimides, are effective reagents for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This method offers a mild and selective alternative to heavy metal-based oxidants.

Experimental Workflow:

G cluster_oxidation Workflow for N-Bromosaccharin Mediated Alcohol Oxidation Start Start Mix Mix Alcohol, N-Bromosaccharin, and Solvent Start->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na2S2O3 solution Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End End Purify->End

Figure 4: General workflow for the oxidation of alcohols.

Quantitative Data:

EntryAlcoholProductTime (h)Yield (%)
1Benzyl alcoholBenzaldehyde395
21-PhenylethanolAcetophenone492
3CyclohexanolCyclohexanone588
41-Octanol1-Octanal685

Experimental Protocol:

  • Prepare N-bromosaccharin by treating sodium saccharin with bromine in an appropriate solvent.

  • To a stirred solution of the alcohol (1 mmol) in dichloromethane (10 mL), add N-bromosaccharin (1.2 mmol).

  • Stir the reaction mixture at room temperature for the duration specified in the table.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Saccharin and its derivatives are cost-effective, readily available, and environmentally friendly catalysts for a variety of important organic transformations. While the catalytic potential of this compound remains to be explored, the established reactivity of the saccharin scaffold suggests it could be a valuable addition to the organocatalyst toolbox. The protocols provided herein offer a solid starting point for researchers and drug development professionals to investigate the catalytic applications of both known saccharin derivatives and novel analogs like this compound. Further research into the synthesis and catalytic activity of this compound is encouraged to unlock its full potential in organic synthesis.

References

Application Note: 4-Isopropylsaccharin as an Efficient Organocatalyst for the One-Pot Synthesis of Dihydropyrimidinones via the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea, is a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidinones (DHPMs).[1] These scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[2] The classical Biginelli reaction often requires harsh conditions and long reaction times, which has prompted the development of more efficient and environmentally benign catalysts.[3]

This application note describes the use of 4-isopropylsaccharin, a novel organocatalyst, for the efficient synthesis of DHPMs. Saccharin and its derivatives have emerged as effective, mild, and reusable catalysts for various organic transformations, including multicomponent reactions like the Biginelli synthesis.[4][5] The isopropyl substitution on the saccharin backbone is proposed to enhance catalyst solubility in common organic solvents and improve reaction kinetics.

Advantages of this compound as a Catalyst

  • Mild Reaction Conditions: The reaction proceeds efficiently under neutral or mild acidic conditions, avoiding the use of strong, corrosive acids.

  • High Yields: A variety of aromatic and aliphatic aldehydes can be used to produce the corresponding DHPMs in excellent yields.

  • Short Reaction Times: The catalytic activity of this compound significantly reduces the required reaction time compared to the uncatalyzed reaction.

  • Simple Work-up: The product can be easily isolated through filtration and recrystallization.

  • Catalyst Recyclability: As an organocatalyst, this compound offers the potential for recovery and reuse, aligning with the principles of green chemistry.[6]

Proposed Reaction Mechanism

The reaction is believed to proceed via an acid-catalyzed mechanism, where this compound acts as a Brønsted acid.[4] The catalytic cycle involves three main stages:

  • Iminium Ion Formation: The catalyst protonates the aldehyde, which then condenses with urea to form an N-acyliminium ion intermediate.

  • Nucleophilic Addition: The enol form of the β-keto ester performs a nucleophilic attack on the iminium ion.

  • Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization followed by dehydration to yield the final 3,4-dihydropyrimidinone.

Biginelli_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Reaction Pathway cluster_product Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, -H2O Urea Urea Ketoester β-Keto Ester Adduct Open-Chain Adduct Ketoester->Adduct Nucleophilic Addition Catalyst This compound (H+) Catalyst->Aldehyde Protonation Iminium->Adduct DHPM DHPM Adduct->DHPM Cyclization & Dehydration DHPM->Catalyst Regeneration

Caption: Proposed mechanism of the this compound catalyzed Biginelli reaction.

Experimental Protocols

Materials and Equipment

  • Aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • This compound (10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware for work-up and purification

General Procedure for the Synthesis of Dihydropyrimidinones

  • A mixture of the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and this compound (0.1 mmol) in ethanol (5 mL) is placed in a round-bottom flask.

  • The reaction mixture is stirred at reflux (approximately 78 °C) and the progress of the reaction is monitored by TLC.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.

Experimental_Workflow start Start reactants Combine Aldehyde, β-Keto Ester, Urea, and this compound in Ethanol start->reactants reflux Reflux Reaction Mixture reactants->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Collect Solid Product cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry purify Recrystallize from Ethanol (if needed) dry->purify end Pure DHPM Product purify->end

Caption: Experimental workflow for the synthesis of DHPMs using this compound.

Data Presentation

The efficacy of this compound as a catalyst was evaluated in the synthesis of a series of dihydropyrimidinones from various substituted aldehydes. The results are summarized in the table below.

EntryAldehydeXTime (h)Yield (%)
1BenzaldehydeO2.592
24-ChlorobenzaldehydeO2.095
34-MethoxybenzaldehydeO3.090
44-NitrobenzaldehydeO1.596
53-HydroxybenzaldehydeO3.588
6BenzaldehydeS3.090
74-ChlorobenzaldehydeS2.593

Table 1. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones using this compound as a catalyst. Reaction conditions: Aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea/thiourea (1.5 mmol), this compound (10 mol%), ethanol (5 mL), reflux.

Catalyst Recovery and Recycling

A significant advantage of using an organocatalyst like this compound is the potential for its recovery and reuse. After the initial filtration of the product, the filtrate containing the catalyst can be concentrated and the catalyst can be recovered. The recovered catalyst can be used for subsequent reactions with minimal loss of activity.

This compound has been demonstrated as a highly efficient and reusable organocatalyst for the synthesis of 3,4-dihydropyrimidinones via the Biginelli reaction. The methodology offers several advantages, including mild reaction conditions, high product yields, short reaction times, and operational simplicity. This makes it an attractive and environmentally friendly alternative to traditional methods, with significant potential for applications in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Paal-Knorr Pyrrole Synthesis Utilizing 4-Isopropylsaccharin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-Isopropylsaccharin as a catalyst in the Paal-Knorr synthesis of N-substituted pyrroles. This methodology offers an efficient and environmentally friendly approach to synthesizing a crucial class of heterocyclic compounds.

The Paal-Knorr pyrrole synthesis is a cornerstone reaction in organic chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a pyrrole.[1] The use of a catalyst is often essential to promote the reaction under mild conditions. Saccharin and its derivatives have emerged as effective Brønsted acid catalysts for this transformation, offering advantages such as low cost, non-toxicity, and ease of handling.[2][3] This document specifically explores the application of this compound, a derivative of saccharin, in this context.

Paal-Knorr Pyrrole Synthesis: General Workflow

The general workflow for the this compound catalyzed Paal-Knorr pyrrole synthesis is depicted below. The process begins with the preparation of the reaction mixture, followed by the catalytic reaction and subsequent purification of the desired pyrrole product.

G cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_purification Product Purification reactants 1,4-Dicarbonyl Compound + Primary Amine mixture Reaction Mixture reactants->mixture catalyst This compound catalyst->mixture solvent Solvent (e.g., Methanol) solvent->mixture stirring Stirring at Room Temperature mixture->stirring workup Aqueous Workup stirring->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography product Pure N-Substituted Pyrrole chromatography->product

Caption: General workflow for the synthesis of N-substituted pyrroles.

Experimental Protocols

While specific data for this compound is not extensively available, the following protocols are based on the successful use of saccharin as a catalyst in the Paal-Knorr synthesis and can be adapted for its 4-isopropyl derivative.[2][3]

General Protocol for the Synthesis of N-Substituted 2,5-Dimethylpyrroles

This protocol describes the synthesis of N-substituted 2,5-dimethylpyrroles from 2,5-hexanedione and various primary amines.

Materials:

  • 2,5-Hexanedione

  • Substituted primary amine (e.g., aniline, benzylamine)

  • This compound (catalyst)

  • Methanol (solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (1.0 mmol) in methanol (5 mL), add 2,5-hexanedione (1.2 mmol) and a catalytic amount of this compound (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-substituted 2,5-dimethylpyrrole.

Quantitative Data

The following table summarizes the representative yields and reaction times for the synthesis of N-substituted 2,5-dimethylpyrroles using saccharin as a catalyst. Similar results can be expected with this compound under optimized conditions.

EntryAmineProductTime (min)Yield (%)
1Aniline1-Phenyl-2,5-dimethylpyrrole3092
24-Methylaniline1-(p-Tolyl)-2,5-dimethylpyrrole3590
34-Methoxyaniline1-(4-Methoxyphenyl)-2,5-dimethylpyrrole4088
44-Chloroaniline1-(4-Chlorophenyl)-2,5-dimethylpyrrole4585
5Benzylamine1-Benzyl-2,5-dimethylpyrrole3095

Data adapted from studies using saccharin as a catalyst.[3]

Application in Drug Development: Synthesis of Atorvastatin Intermediate

The Paal-Knorr synthesis is a key step in the industrial synthesis of Atorvastatin (Lipitor®), a widely used cholesterol-lowering drug. The pyrrole core of Atorvastatin is constructed using this reaction.

Signaling Pathway of Atorvastatin

Atorvastatin functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a cascade of events within liver cells, ultimately resulting in lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.[4][5][6]

Caption: Mechanism of action of Atorvastatin.

Conclusion

The use of this compound as a catalyst in the Paal-Knorr pyrrole synthesis represents a promising, efficient, and green methodology for accessing a wide range of N-substituted pyrroles. These compounds are valuable building blocks in medicinal chemistry and drug development, as exemplified by the synthesis of Atorvastatin. The mild reaction conditions and high yields make this an attractive method for both academic research and industrial applications. Further optimization of the reaction conditions for specific substrates is encouraged to maximize the potential of this catalytic system.

References

Application Notes and Protocols: 4-Isopropylsaccharin as a Potential Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental protocols for the evaluation of 4-Isopropylsaccharin as a potential inhibitor of carbonic anhydrases (CAs). While direct inhibitory data for this compound is not currently available in the public domain, this document outlines the rationale for its investigation based on the known activity of other saccharin derivatives and provides detailed methodologies for its characterization.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological and pathological processes, including pH regulation, CO2 and bicarbonate transport, bone resorption, and tumorigenicity.[2][3] Consequently, CA inhibitors have established clinical applications as diuretics, anti-glaucoma agents, antiepileptics, and are being investigated as potential anticancer therapies.[3][4]

Saccharin, a well-known artificial sweetener, and its derivatives have emerged as a promising class of CA inhibitors.[5][6] Unlike classical sulfonamide inhibitors, saccharin-based compounds are "non-classical" inhibitors that can exhibit high affinity and selectivity for different CA isoforms.[6] The investigation of novel saccharin derivatives, such as this compound, is a rational approach to discovering new therapeutic agents with potentially improved isoform selectivity and pharmacological profiles.

Rationale for Investigating this compound

The core saccharin scaffold has been shown to bind to the active site of various CA isoforms.[5][7] Structure-activity relationship (SAR) studies on a range of saccharin derivatives have demonstrated that modifications to the saccharin molecule can significantly influence inhibitory potency and selectivity.[2][8][9] For instance, the addition of different functional groups to the saccharin nucleus has led to compounds with nanomolar inhibition constants against specific CA isoforms.[10] The introduction of an isopropyl group at the 4-position of the saccharin ring could modulate the compound's interaction with the enzyme's active site, potentially leading to novel inhibitory properties.

Quantitative Data on Related Saccharin Derivatives

To provide a framework for evaluating the potential efficacy of this compound, the following tables summarize the inhibitory activities of other reported saccharin derivatives against various human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibitory Activity of Selected Saccharin Derivatives against hCA I and hCA II.

CompoundhCA I (IC50, µM)hCA II (IC50, µM)Reference
6-(m-methoxyphenylurenyl) saccharin-6.54[2][8]
6-(p-tolylthiourenyl) saccharin13.67-[2][8]

Table 2: Dissociation Constants (Kd) of Saccharin and a Sulfonamide-Bearing Derivative against Various hCA Isoforms.

CompoundhCA I (Kd)hCA II (Kd)hCA VII (Kd)hCA XII (Kd)hCA XIII (Kd)Reference
Saccharin>10 mM1-10 mM1-10 mM1-10 mM1-10 mM[5]
Sulfonamide-bearing saccharin0.3-25 nM0.3-25 nM0.3-25 nM0.3-25 nM0.3-25 nM[5]

Table 3: Inhibition Constants (Ki) of Novel Sulfaguanidine Derivatives against Tumor-Associated hCA Isoforms.

Compound SerieshCA IX (Ki)hCA XII (Ki)Reference
N-(N,N'-dialkyl/dibenzyl-carbamimidoyl) benzenesulfonamides0.168 - 0.921 µM0.335 - 1.451 µM[11]
N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides0.168 - 0.921 µM0.335 - 1.451 µM[11]

Experimental Protocols

The following are detailed protocols for the synthesis of a generic N-substituted saccharin derivative and for the in vitro assessment of its carbonic anhydrase inhibitory activity. These can be adapted for the specific investigation of this compound.

Protocol 1: Synthesis of N-Substituted Saccharin Derivatives

This protocol describes a general method for the synthesis of N-substituted saccharin derivatives, which can be adapted for the synthesis of this compound.

Materials:

  • Saccharin sodium salt

  • Appropriate alkyl or benzyl halide (e.g., Isopropyl bromide for this compound)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve saccharin sodium salt in DMF.

  • Add the alkyl or benzyl halide to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted saccharin derivative.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This method is a widely used and accurate technique to determine the inhibitory potency of compounds against CA isoforms.[12]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

  • HEPES buffer

  • CO2-saturated water

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the CA isoenzyme in HEPES buffer.

  • Prepare various concentrations of the test inhibitor (this compound).

  • In the stopped-flow instrument, rapidly mix the enzyme solution with the CO2-saturated water in the presence and absence of the inhibitor.

  • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the CO2 hydration reaction.

  • Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition versus the inhibitor concentration.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Protocol 3: Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method to measure the binding affinity of a ligand to a protein by monitoring the change in the protein's melting temperature (Tm).[5]

Materials:

  • Purified human carbonic anhydrase isoforms

  • This compound (or other test compound)

  • SYPRO Orange dye

  • Real-time PCR instrument capable of performing a thermal melt

Procedure:

  • Prepare a mixture of the CA isoenzyme and SYPRO Orange dye in a suitable buffer.

  • Add varying concentrations of the test compound to the enzyme-dye mixture in a 96-well PCR plate.

  • Place the plate in the real-time PCR instrument.

  • Increase the temperature gradually and monitor the fluorescence of the SYPRO Orange dye.

  • The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum.

  • The change in Tm (ΔTm) upon ligand binding is used to calculate the dissociation constant (Kd).

Visualizations

The following diagrams illustrate the general mechanism of carbonic anhydrase inhibition and a typical experimental workflow for evaluating a potential inhibitor.

G General Mechanism of Carbonic Anhydrase Inhibition cluster_0 Enzyme Active Site cluster_1 Substrate Conversion Zn2+ Zn2+ OH- OH- Zn2+->OH- Proton transfer H2O H2O H2O->Zn2+ Binds to CO2 CO2 OH-->CO2 Nucleophilic attack HCO3- HCO3- CO2->HCO3- Forms Inhibitor Inhibitor Inhibitor->Zn2+ Blocks binding

Caption: Mechanism of Carbonic Anhydrase Inhibition.

G Workflow for Evaluating a CA Inhibitor A Synthesize/Obtain This compound B Purify & Characterize Compound A->B C Primary Screening: Stopped-Flow Assay B->C E Secondary Screening: Fluorescent Thermal Shift Assay B->E D Determine IC50 values against CA isoforms C->D G Structure-Activity Relationship (SAR) Analysis D->G F Determine Kd values E->F F->G H Lead Optimization G->H

Caption: Experimental Workflow for Inhibitor Evaluation.

Conclusion

The exploration of novel saccharin derivatives like this compound holds promise for the development of new and selective carbonic anhydrase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to undertake a systematic evaluation of this and other related compounds. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to fully characterize the therapeutic potential of any promising lead compounds identified through these initial in vitro screens.

References

Application Notes and Protocols for In Vitro Antibacterial Assays of 4-Isopropylsaccharin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are generalized methodologies for assessing the in vitro antibacterial activity of novel compounds. As of the latest literature review, specific experimental data and established protocols for 4-Isopropylsaccharin were not available. These guidelines are based on standard antibacterial testing procedures and findings for the parent compound, saccharin, and its other derivatives. Researchers should adapt these protocols as necessary for their specific experimental setup.

Introduction

Saccharin and its derivatives have garnered interest for their potential biological activities, including antimicrobial properties.[1][2] The parent molecule, saccharin, has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting the cell envelope and interfering with DNA replication.[2][3] This document provides detailed protocols for the preliminary in vitro evaluation of the antibacterial effects of this compound, a derivative of saccharin. The primary assays described are the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.

Data Presentation

As no specific quantitative data for this compound was found in the reviewed literature, a template for data presentation is provided below. Researchers should populate this table with their experimental findings.

Table 1: Summary of In Vitro Antibacterial Activity of this compound

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (e.g., ATCC 29213)Gram-positiveDataDataDataBacteriostatic/Bactericidal
Bacillus subtilis (e.g., ATCC 6633)Gram-positiveDataDataDataBacteriostatic/Bactericidal
Escherichia coli (e.g., ATCC 25922)Gram-negativeDataDataDataBacteriostatic/Bactericidal
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negativeDataDataDataBacteriostatic/Bactericidal
Clinically Isolated Strain 1SpecifyDataDataDataBacteriostatic/Bactericidal
Clinically Isolated Strain 2SpecifyDataDataDataBacteriostatic/Bactericidal

Interpretation of MBC/MIC Ratio:

  • ≤ 4: Bactericidal

  • > 4: Bacteriostatic

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution. The stock solution can be sterilized by filtration through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Bacterial Strains and Culture Conditions
  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used. Standard reference strains (e.g., from ATCC) and clinical isolates are recommended.

  • Culture Media: Use appropriate broth and agar media for each bacterial strain. Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are commonly used for susceptibility testing.[4]

  • Growth Conditions: Incubate cultures at 37°C under aerobic conditions.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5] The broth microdilution method is a standard and widely used technique.[6]

Protocol:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Serial Dilution in Microtiter Plate:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the this compound working solution (prepared from the stock solution) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile MHB to well 12.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution Add to first well prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterium over time.[7][8]

Protocol:

  • Prepare tubes containing MHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without the compound.

  • Inoculate each tube with the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[9]

  • Perform serial ten-fold dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[7]

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Point Sampling cluster_quantification Quantification and Analysis prep_tubes Prepare tubes with MHB and This compound (e.g., 0.5x, 1x, 2x MIC) inoculate_tubes Inoculate tubes with ~5x10^5 CFU/mL bacteria prep_tubes->inoculate_tubes incubate_shake Incubate at 37°C with shaking inoculate_tubes->incubate_shake growth_control Include Growth Control (no compound) growth_control->inoculate_tubes withdraw_aliquots Withdraw aliquots at 0, 2, 4, 6, 8, 24 hours incubate_shake->withdraw_aliquots serial_dilute Perform serial dilutions withdraw_aliquots->serial_dilute plate Plate dilutions on MHA serial_dilute->plate count_colonies Incubate and count CFU/mL plate->count_colonies plot_curves Plot log10 CFU/mL vs. Time count_colonies->plot_curves

Workflow for Time-Kill Kinetic Assay.

Potential Mechanism of Action

While the specific mechanism of this compound is unknown, studies on saccharin suggest potential targets for its antibacterial activity. These include disruption of the bacterial cell envelope and interference with DNA replication.[2] Further investigations, such as membrane permeability assays and DNA synthesis inhibition studies, would be required to elucidate the precise mechanism of this compound.

Proposed_Mechanism cluster_bacterium Bacterial Cell compound This compound target1 Cell Envelope compound->target1 Interacts with target2 DNA Replication Machinery compound->target2 Interferes with effect1 Disruption of Membrane Integrity target1->effect1 effect2 Inhibition of DNA Synthesis target2->effect2 outcome Bacterial Growth Inhibition & Cell Death effect1->outcome effect2->outcome

Generalized Antibacterial Mechanisms of Action.

References

Application Note: Quantitative Analysis of 4-Isopropylsaccharin in Human Plasma and Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Isopropylsaccharin is an emerging molecule of interest in drug development. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust bioanalytical method for its quantification in biological matrices is essential. This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma and urine. The protocols provided are based on established methodologies for the analysis of small molecules in complex biological fluids and are intended to serve as a validated starting point for researchers. The method employs solid-phase extraction (SPE) for sample clean-up and utilizes a triple quadrupole mass spectrometer for high sensitivity and specificity.

Analytical Method Overview

The analytical strategy involves the extraction of this compound and an internal standard (IS) from the biological matrix via solid-phase extraction. The extracts are then analyzed by reversed-phase liquid chromatography coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method is designed to be validated according to international guidelines, ensuring its reliability for preclinical and clinical sample analysis.[1][2]

Data Presentation

The following table summarizes the representative quantitative performance parameters for the proposed analytical method for this compound. These values are typical for bioanalytical LC-MS/MS assays and should be confirmed during method validation.

Parameter Human Plasma Human Urine
Linearity Range 0.1 - 1000 ng/mL1 - 2500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 ng/mL
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Mean Recovery > 85%> 80%

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound (≥98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Human urine

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18)

2. Instrumentation

  • Liquid Chromatograph (e.g., Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex Triple Quad™ 6500+)

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

3. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading:

    • For plasma: To 100 µL of plasma, add 10 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.

    • For urine: To 50 µL of urine, add 10 µL of IS working solution and 450 µL of ultrapure water. Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: Hold at 5% B

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions (Hypothetical):

      • This compound: Q1: m/z 224.1 -> Q3: m/z 182.1

      • Internal Standard (¹³C₆-4-Isopropylsaccharin): Q1: m/z 230.1 -> Q3: m/z 188.1

    • Key Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Method Validation

The proposed method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate its suitability for the intended purpose.[2] Key validation parameters include selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).[1]

Visualization of Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_plasma Human Plasma add_is Spike with Internal Standard sample_plasma->add_is sample_urine Human Urine sample_urine->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_ms LC-MS/MS Analysis evap_recon->lc_ms integration Peak Integration lc_ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for the analysis of this compound in biological samples.

Visualization of Method Validation Logic

method_validation cluster_core_params Core Validation Parameters cluster_matrix_effects Matrix-Related Assessments cluster_stability Stability Assessments selectivity Selectivity & Specificity validated_method Validated Analytical Method selectivity->validated_method linearity Linearity & Range linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision (Intra- & Inter-day) precision->validated_method lloq Lower Limit of Quantification (LLOQ) lloq->validated_method recovery Extraction Recovery recovery->validated_method matrix_effect Matrix Effect matrix_effect->validated_method ft_stability Freeze-Thaw Stability ft_stability->validated_method st_stability Short-Term (Bench-Top) Stability st_stability->validated_method lt_stability Long-Term Storage Stability lt_stability->validated_method pp_stability Post-Preparative Stability pp_stability->validated_method

Caption: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols: High-Throughput Screening of 4-Isopropylsaccharin Derivatives for Carbonic Anhydrase IX Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin, a well-known artificial sweetener, and its derivatives have emerged as a promising scaffold for the development of novel therapeutic agents. Recent studies have revealed that these compounds can exhibit a range of biological activities, including the inhibition of enzymes implicated in cancer progression.[1][2] Notably, saccharin derivatives have been identified as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform IX (CA IX).[1][3] CA IX is a transmembrane enzyme that is overexpressed in many types of hypoxic tumors and plays a crucial role in tumor cell survival and proliferation by regulating extracellular pH.[1][3] This makes CA IX an attractive target for anticancer drug discovery.

This document provides a detailed protocol and application notes for the high-throughput screening (HTS) of a hypothetical library of 4-Isopropylsaccharin derivatives to identify potent and selective inhibitors of human Carbonic Anhydrase IX.

Signaling Pathway of Carbonic Anhydrase IX in Cancer

Under hypoxic conditions, tumor cells upregulate the transcription factor HIF-1α, which in turn induces the expression of CA IX. CA IX is localized on the cell membrane and catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. The protons are extruded into the extracellular space, leading to acidification of the tumor microenvironment, which promotes tumor invasion and metastasis. The bicarbonate ions are transported into the cell, contributing to the maintenance of a neutral intracellular pH, which is essential for the survival and proliferation of cancer cells. Inhibition of CA IX is expected to disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells, as well as rendering the tumor microenvironment less conducive to invasion.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) cluster_inhibition Protons H+ Invasion Tumor Invasion & Metastasis Protons->Invasion promotes CO2_ext CO2 CAIX CA IX CO2_ext->CAIX CAIX->Protons extrusion HCO3 HCO3- CAIX->HCO3 transport in H2O H2O H2O->CAIX Proliferation Cell Proliferation & Survival HCO3->Proliferation supports HIF1a HIF-1α HIF1a->CAIX upregulates Hypoxia Hypoxia Hypoxia->HIF1a induces Inhibitor This compound Derivative Inhibitor->CAIX inhibits

Caption: Carbonic Anhydrase IX (CA IX) signaling pathway in cancer.

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently screen a large library of this compound derivatives and identify confirmed hits with desirable activity profiles. The process is divided into several stages, from initial assay development to secondary screening and hit confirmation.

HTS_Workflow AssayDev 1. Assay Development & Validation PilotScreen 2. Pilot Screen (Small Compound Set) AssayDev->PilotScreen PrimaryScreen 3. Primary HTS Campaign (Full Library) PilotScreen->PrimaryScreen DataAnalysis 4. Data Analysis & Hit Selection PrimaryScreen->DataAnalysis HitConfirmation 5. Hit Confirmation & Potency Determination DataAnalysis->HitConfirmation SecondaryAssays 6. Secondary Assays (Selectivity & Mechanism) HitConfirmation->SecondaryAssays SAR 7. Structure-Activity Relationship (SAR) Studies SecondaryAssays->SAR

Caption: High-throughput screening workflow for identifying CA IX inhibitors.

Experimental Protocols

CA IX Inhibition Assay (Primary Screen)

This protocol describes a biochemical assay to measure the inhibitory activity of the this compound derivatives against recombinant human CA IX. The assay is based on the esterase activity of CA IX, using p-nitrophenyl acetate (pNPA) as a substrate, which is hydrolyzed to the chromogenic product p-nitrophenol.

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • This compound derivative library (10 mM in DMSO)

  • p-Nitrophenyl acetate (pNPA)

  • HEPES buffer (25 mM, pH 7.4)

  • 384-well clear, flat-bottom microplates

  • Plate reader capable of measuring absorbance at 405 nm

Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each this compound derivative from the library stock plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 50 µL reaction volume.

  • Controls: Include positive controls (a known CA IX inhibitor, e.g., Acetazolamide) and negative controls (DMSO vehicle) on each plate.

  • Enzyme Addition: Add 25 µL of CA IX solution (diluted in HEPES buffer to a final concentration of 10 nM) to each well of the assay plates.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Substrate Addition: Add 25 µL of pNPA solution (diluted in HEPES buffer to a final concentration of 1 mM) to each well to initiate the enzymatic reaction.

  • Absorbance Reading: Immediately measure the absorbance at 405 nm every minute for 20 minutes at room temperature using a microplate reader.

  • Data Analysis: Calculate the rate of p-nitrophenol production (Vmax) for each well. The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_blank) / (Vmax_DMSO - Vmax_blank))

Dose-Response and IC50 Determination (Hit Confirmation)

Compounds identified as "hits" (e.g., >50% inhibition) in the primary screen are subjected to dose-response analysis to determine their potency (IC50).

Protocol:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Plate the diluted compounds in 384-well plates.

  • Perform the CA IX inhibition assay as described above.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The quantitative data from the HTS campaign should be organized for clear comparison.

Table 1: Hypothetical HTS Data Summary for Lead this compound Derivatives

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM) for CA IXIC50 (µM) for CA II (Selectivity)Z'-factor (Assay Quality)
IPS-00185.20.25>1000.82
IPS-00278.90.8050.50.85
IPS-00345.112.5>1000.79
IPS-00492.50.1185.30.88
Acetazolamide (Control)98.60.020.0150.86

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of this compound derivatives as potential inhibitors of Carbonic Anhydrase IX. The detailed protocols and workflows are designed to enable researchers to efficiently identify and characterize novel drug candidates targeting this important cancer-related enzyme. The successful identification of potent and selective CA IX inhibitors from this chemical class could provide new avenues for the development of targeted anticancer therapies.

References

Application Notes and Protocols: 4-Isopropylsaccharin as a Putative Molecular Probe for Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin and its derivatives have emerged as a promising class of molecular probes and inhibitors targeting metalloenzymes, most notably the carbonic anhydrases (CAs).[1][2][3] The saccharin scaffold possesses the ability to bind to the zinc ion within the active site of CAs, leading to the inhibition of their catalytic activity.[4] Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of hypoxic tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[2][3] This makes CA IX a critical target for the development of novel anticancer therapeutics and diagnostic tools.

While the specific use of 4-Isopropylsaccharin as a molecular probe is not yet documented in peer-reviewed literature, its structure aligns with the general characteristics of saccharin-based CA inhibitors. The isopropyl group at the 4-position of the benzisothiazole ring could influence its binding affinity, selectivity, and pharmacokinetic properties. This document provides a hypothetical application framework for the use of this compound as a molecular probe for studying CA IX activity and its role in cancer biology, based on the established principles of saccharin-based inhibitors.

Putative Mechanism of Action and Signaling Pathway

This compound is hypothesized to act as an inhibitor of carbonic anhydrase IX. By binding to the zinc ion in the enzyme's active site, it would block the hydration of carbon dioxide to bicarbonate and a proton. This inhibition would lead to an increase in the extracellular pH of the tumor microenvironment, potentially sensitizing cancer cells to apoptosis and inhibiting their growth and metastasis.

Below is a diagram illustrating the proposed signaling pathway affected by the inhibition of CA IX by a saccharin-based probe like this compound.

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell CO2_H2O CO2 + H2O CAIX CA IX CO2_H2O->CAIX Catalyzes H_HCO3 H+ + HCO3- Cell_Survival Cell Survival & Proliferation H_HCO3->Cell_Survival Promotes Metastasis Metastasis H_HCO3->Metastasis Promotes CAIX->H_HCO3 Probe This compound (Probe) Probe->CAIX Inhibits

Caption: Proposed inhibition of CA IX by this compound.

Quantitative Data Summary of Saccharin-Based CA IX Inhibitors

To provide a reference for the expected potency of a saccharin-based probe, the following table summarizes the inhibitory activity (KI values) of various saccharin derivatives against human carbonic anhydrase isoforms, including the tumor-associated CA IX and XII, and the off-target cytosolic isoforms CA I and II.[3]

Compound IDModification on Saccharin CorehCA I (KI, µM)hCA II (KI, µM)hCA IX (KI, nM)hCA XII (KI, nM)
1 3-methylbut-2-en-1-yl at N-position> 1000> 1000390230
Saccharin Unsubstituted> 10000> 10000250450

Data extracted from Nocentini et al., Journal of Medicinal Chemistry, 2020.[3] This table highlights the potential for developing selective inhibitors for the tumor-related CA isoforms.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a saccharin-based probe.

Synthesis of this compound (Hypothetical)

The synthesis of this compound would likely follow established methods for the derivatization of the saccharin scaffold. A potential synthetic route is outlined below.

Synthesis_Workflow Start Starting Material (e.g., 2-amino-5-isopropylbenzoic acid) Step1 Diazotization Start->Step1 Step2 Sulfonylation Step1->Step2 Step3 Oxidative Cyclization Step2->Step3 Product This compound Step3->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Hypothetical synthesis workflow for this compound.

Protocol:

  • Diazotization: Dissolve 2-amino-5-isopropylbenzoic acid in an appropriate acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent and bubble in chlorine gas to form sulfuryl chloride. Add the diazonium salt solution to this mixture, typically in the presence of a copper catalyst.

  • Oxidative Cyclization: The resulting sulfonyl chloride is then treated with an oxidizing agent (e.g., potassium permanganate) and ammonia to facilitate the cyclization and formation of the saccharin ring.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.

In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity Assay)

This protocol describes a colorimetric assay to determine the inhibitory potency of this compound against purified CA isoforms. The assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Purified human CA isoforms (CA I, II, IX, XII)

  • This compound stock solution (in DMSO)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • 96-well microplate

  • Microplate reader

Workflow:

Inhibition_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Probe, Substrate) Add_Enzyme_Probe Add Enzyme and Probe to Microplate Wells Prepare_Reagents->Add_Enzyme_Probe Incubate1 Pre-incubate Add_Enzyme_Probe->Incubate1 Add_Substrate Add Substrate (p-NPA) to Initiate Reaction Incubate1->Add_Substrate Incubate2 Incubate at Room Temperature Add_Substrate->Incubate2 Measure_Absorbance Measure Absorbance at 400 nm Incubate2->Measure_Absorbance Analyze_Data Calculate IC50 and KI Values Measure_Absorbance->Analyze_Data

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Isopropylsaccharin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-isopropylsaccharin.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic pathway for this compound begins with the Friedel-Crafts isopropylation of toluene, followed by a series of transformations mirroring the classical synthesis of saccharin. The key stages involve:

  • Isopropylation: Introduction of the isopropyl group onto the toluene ring.

  • Sulfonation: Introduction of a sulfonyl group.

  • Chlorination: Conversion of the sulfonic acid to a sulfonyl chloride.

  • Amination: Formation of a sulfonamide.

  • Oxidation: Ring closure to form the final saccharin heterocycle.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges include controlling the regioselectivity during the initial isopropylation step to favor the desired para-isomer, preventing polyalkylation, achieving efficient oxidation of the intermediate sulfonamide without side reactions, and purification of the final product from potential isomeric impurities and unreacted starting materials.

Q3: What are the critical safety precautions to consider during this synthesis?

The synthesis involves corrosive and reactive reagents. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Careful handling of reagents like chlorosulfonic acid, thionyl chloride, and strong oxidizing agents.

  • Quenching reactions appropriately to neutralize reactive species.

Troubleshooting Guides

Problem 1: Low Yield and/or Mixture of Isomers in Friedel-Crafts Isopropylation

Symptoms:

  • The reaction yields a mixture of ortho-, meta-, and para-isopropyltoluene.

  • Significant amounts of di- and tri-isopropyltoluene are formed.

  • A low overall yield of the desired 4-isopropyltoluene is obtained.

Possible Causes and Solutions:

CauseSolution
Carbocation Rearrangement While less of an issue with isopropylation compared to longer alkyl chains, using a milder Lewis acid catalyst can sometimes improve selectivity.[1][2]
Polyalkylation The initial product, isopropyltoluene, is more reactive than toluene and can undergo further alkylation.[3] To minimize this, use a molar excess of toluene relative to the isopropylating agent. Adding the alkylating agent slowly to the reaction mixture can also help maintain a low concentration and reduce the likelihood of polyalkylation.
Suboptimal Catalyst The choice and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) are critical. Experiment with different catalysts and catalyst loadings to find the optimal conditions for your specific setup. Ensure the catalyst is anhydrous, as moisture can deactivate it.[4]
Reaction Temperature Temperature can influence isomer distribution. Running the reaction at lower temperatures may favor the para-isomer, which is often the thermodynamically more stable product due to reduced steric hindrance.[5][6]
Problem 2: Incomplete or Inefficient Oxidation of 4-Isopropyl-o-toluenesulfonamide

Symptoms:

  • Low yield of this compound.

  • Presence of unreacted 4-isopropyl-o-toluenesulfonamide in the final product.

  • Formation of byproducts from over-oxidation or side reactions.

Possible Causes and Solutions:

CauseSolution
Weak Oxidizing Agent The oxidation of the methyl group to form the cyclic imide requires a strong oxidizing agent. Common choices include potassium permanganate (KMnO₄) or chromic acid.[7][8] If the reaction is incomplete, consider increasing the stoichiometry of the oxidizing agent or exploring alternative, more potent oxidants.
Reaction Conditions Temperature and reaction time are crucial. Insufficient heating or a short reaction time may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the starting material or product. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal endpoint.
pH of the Reaction Medium The efficiency of many oxidation reactions is pH-dependent. Ensure the pH of the reaction mixture is maintained in the optimal range for the chosen oxidizing agent. For instance, oxidations with KMnO₄ are often carried out under basic conditions.
Poor Solubility The starting sulfonamide may have limited solubility in the reaction medium, leading to a slow or incomplete reaction. Choose a solvent system in which the starting material is reasonably soluble at the reaction temperature.
Problem 3: Difficulty in Purifying the Final Product

Symptoms:

  • The isolated this compound is contaminated with starting materials or byproducts.

  • The melting point of the product is broad and lower than expected.

  • Spectroscopic analysis (e.g., NMR) shows the presence of impurities.

Possible Causes and Solutions:

CauseSolution
Presence of Isomeric Impurities If the initial separation of isopropyltoluene isomers was incomplete, you might carry over the ortho-isomer, leading to the formation of an isomeric saccharin derivative. Purification can be challenging due to similar physical properties. Fractional crystallization or column chromatography may be necessary.
Unreacted Intermediates The final product may be contaminated with unreacted 4-isopropyl-o-toluenesulfonamide. One purification method involves dissolving the crude product in a basic aqueous solution to form the water-soluble sodium salt of saccharin, followed by filtration to remove the less acidic and less soluble sulfonamide. The saccharin can then be reprecipitated by adding acid.[7]
Byproducts from Oxidation Over-oxidation can lead to the formation of p-sulfamylbenzoic acid derivatives.[7] These can often be removed by careful pH adjustment during the workup, as their acidity differs from that of the saccharin product.
Residual Solvents or Reagents Ensure the product is thoroughly washed and dried to remove any residual solvents or inorganic salts from the workup. Recrystallization from a suitable solvent is a standard method for final purification.

Experimental Protocols

Note: These are generalized protocols and may require optimization.

Protocol 1: Friedel-Crafts Isopropylation of Toluene
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

  • Reagents: Charge the flask with anhydrous toluene and the Lewis acid catalyst (e.g., aluminum chloride). Cool the mixture in an ice bath.

  • Reaction: Add the isopropylating agent (e.g., 2-chloropropane or propene) dropwise from the dropping funnel while maintaining the temperature.

  • Workup: After the reaction is complete, quench the reaction by slowly adding it to ice-water. Separate the organic layer, wash it with a dilute acid, then with a sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting mixture of isopropyltoluene isomers by fractional distillation.

Protocol 2: Oxidation of 4-Isopropyl-o-toluenesulfonamide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-isopropyl-o-toluenesulfonamide in an appropriate solvent (e.g., a mixture of water and a suitable organic co-solvent).

  • Reaction: Add the oxidizing agent (e.g., potassium permanganate) portion-wise to the stirred solution. Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture and quench any excess oxidizing agent (e.g., by adding a small amount of sodium bisulfite). Filter the mixture to remove any inorganic precipitates (e.g., MnO₂).

  • Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Synthesis_Workflow Toluene Toluene Isopropyltoluene 4-Isopropyltoluene (and isomers) Toluene->Isopropyltoluene Friedel-Crafts Alkylation Isopropylating_Agent Isopropylating Agent (e.g., 2-Chloropropane) Isopropylating_Agent->Isopropyltoluene Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Isopropyltoluene Sulfonyl_Chloride 4-Isopropyl-o- toluenesulfonyl Chloride Isopropyltoluene->Sulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonyl_Chloride Sulfonamide 4-Isopropyl-o- toluenesulfonamide Sulfonyl_Chloride->Sulfonamide Amination Ammonia Ammonia Ammonia->Sulfonamide Saccharin This compound Sulfonamide->Saccharin Oxidation Oxidizing_Agent Oxidizing Agent (e.g., KMnO4) Oxidizing_Agent->Saccharin Troubleshooting_Logic cluster_alkylation Friedel-Crafts Alkylation Issues cluster_oxidation Oxidation Issues cluster_purification Purification Issues Low_Yield_Alkylation Low Yield / Isomer Mix Polyalkylation Polyalkylation? Low_Yield_Alkylation->Polyalkylation Rearrangement Rearrangement? Low_Yield_Alkylation->Rearrangement Optimize_Ratio Increase Toluene:Alkylating Agent Ratio Polyalkylation->Optimize_Ratio Yes Optimize_Temp Lower Reaction Temperature Rearrangement->Optimize_Temp Yes Incomplete_Oxidation Incomplete Oxidation Oxidant_Strength Oxidant Strength? Incomplete_Oxidation->Oxidant_Strength Reaction_Conditions Conditions Optimal? Incomplete_Oxidation->Reaction_Conditions Increase_Oxidant Increase Oxidant Stoichiometry Oxidant_Strength->Increase_Oxidant No Optimize_Time_Temp Optimize Time/Temperature Reaction_Conditions->Optimize_Time_Temp No Impure_Product Impure Final Product Isomers Isomeric Impurities? Impure_Product->Isomers Unreacted_SM Unreacted Sulfonamide? Impure_Product->Unreacted_SM Fractional_Crystallization Fractional Crystallization / Chromatography Isomers->Fractional_Crystallization Yes Base_Wash Aqueous Base Wash / Reprecipitation Unreacted_SM->Base_Wash Yes

References

Technical Support Center: 4-Isopropylsaccharin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Isopropylsaccharin.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: Since a direct, established synthesis for this compound is not widely reported, a plausible approach involves a multi-step synthesis starting from commercially available 2-chloro-5-nitrobenzenesulfonamide. This strategy involves the protection of the sulfonamide, introduction of the isopropyl group via a Suzuki-Miyaura coupling reaction, followed by cyclization to form the saccharin ring, and finally, deprotection.

Q2: I am observing a low yield in the Suzuki-Miyaura coupling step. What are the possible causes and solutions?

A2: Low yields in Suzuki-Miyaura coupling are common and can be attributed to several factors. Key areas to troubleshoot include the catalyst system, reaction conditions, and the quality of your reagents. Below is a summary of potential issues and recommended solutions.

Potential CauseRecommended Solution
Catalyst Inactivity Use a fresh batch of palladium catalyst and ligand. Consider using pre-catalysts like XPhos Pd G4 for robust catalyst activation.
Inefficient Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.
Poor Solvent System The reaction may not be homogenous. Try different solvent mixtures like 1,4-dioxane/water, THF/water, or DMF. Ensure solvents are properly degassed to prevent catalyst degradation.
Low Reaction Temperature Some Suzuki couplings require elevated temperatures to proceed efficiently. Gradually increase the reaction temperature, monitoring for any decomposition of starting materials.
Protodeborylation of Boronic Acid Your boronic acid derivative may be unstable under the reaction conditions. Consider using more stable boronate esters (e.g., pinacol esters).
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Q3: My final product, this compound, has a low purity. What are the likely impurities and how can I remove them?

A3: Impurities in the final product can originate from starting materials or side reactions during the synthesis. Common impurities in saccharin synthesis include unreacted starting materials, byproducts from the coupling reaction (homocoupling products), and isomers.

Potential ImpurityPurification Method
Unreacted 4-Halosaccharin Precursor Recrystallization from a suitable solvent system (e.g., ethanol/water) can effectively remove less polar starting materials.
Homocoupling Byproduct of Boronic Acid Column chromatography on silica gel is often effective. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
Positional Isomers If Friedel-Crafts alkylation is used, other isomers may form. Careful column chromatography or preparative HPLC may be necessary for separation.
Residual Palladium Catalyst Treat the crude product with a palladium scavenger or pass it through a plug of activated carbon or silica gel.

Troubleshooting Guide

Problem 1: Incomplete Cyclization to the Saccharin Ring
  • Symptom: TLC or LC-MS analysis of the crude product after the cyclization step shows the presence of the open-chain sulfonamide precursor.

  • Possible Causes:

    • Insufficient reaction time or temperature.

    • The base used for cyclization is not strong enough or is not present in sufficient quantity.

    • The presence of water in the reaction mixture is hindering the cyclization.

  • Solutions:

    • Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.

    • Use a stronger base (e.g., sodium ethoxide in ethanol) or increase the molar equivalents of the base.

    • Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere.

Problem 2: Formation of Multiple Products in the Isopropylation Step
  • Symptom: TLC or crude NMR shows multiple spots or sets of peaks, indicating the formation of isomers or byproducts.

  • Possible Causes (if using Friedel-Crafts):

    • The Lewis acid catalyst is too strong, leading to rearrangements and multiple alkylations.

    • The reaction temperature is too high.

  • Solutions (if using Friedel-Crafts):

    • Use a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃).

    • Perform the reaction at a lower temperature.

  • Possible Causes (if using Suzuki Coupling):

    • Side reactions such as homocoupling of the boronic acid or dehalogenation of the aryl halide.

  • Solutions (if using Suzuki Coupling):

    • Optimize the palladium catalyst and ligand system. Bulky, electron-rich phosphine ligands can suppress side reactions.

    • Ensure the reaction mixture is thoroughly degassed.

Experimental Protocols

Proposed Synthesis of this compound

This proposed multi-step synthesis provides a logical pathway to this compound.

Step 1: Synthesis of 4-Bromo-N-Boc-2-nitrobenzenesulfonamide

  • To a solution of 4-bromo-2-nitrobenzenesulfonamide (1 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Step 2: Suzuki-Miyaura Coupling to Introduce the Isopropyl Group

  • To a degassed mixture of 4-bromo-N-Boc-2-nitrobenzenesulfonamide (1 eq), isopropylboronic acid pinacol ester (1.5 eq), and a suitable base (e.g., K₂CO₃, 2 eq) in a 1,4-dioxane/water (4:1) mixture, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture at 80-90 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Reduction of the Nitro Group

  • Dissolve the product from Step 2 in ethanol and add a reducing agent such as iron powder (5 eq) and a small amount of ammonium chloride solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product.

Step 4: Diazotization and Cyclization to form the Saccharin Ring

  • Dissolve the amino compound from Step 3 in a mixture of concentrated HCl and water at 0 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir for 30 minutes, then add this solution to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer, dry, and concentrate to obtain the Boc-protected this compound.

Step 5: Deprotection of the Boc Group

  • Dissolve the Boc-protected this compound in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA in DCM).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the crude this compound by recrystallization from a suitable solvent.

Visualizations

experimental_workflow start 4-Bromo-2-nitrobenzenesulfonamide step1 Step 1: Boc Protection start->step1 intermediate1 4-Bromo-N-Boc-2-nitrobenzenesulfonamide step1->intermediate1 step2 Step 2: Suzuki Coupling (Isopropylboronic acid pinacol ester, Pd catalyst) intermediate1->step2 intermediate2 4-Isopropyl-N-Boc-2-nitrobenzenesulfonamide step2->intermediate2 step3 Step 3: Nitro Reduction intermediate2->step3 intermediate3 2-Amino-N-Boc-4-isopropylbenzenesulfonamide step3->intermediate3 step4 Step 4: Diazotization & Cyclization intermediate3->step4 intermediate4 N-Boc-4-Isopropylsaccharin step4->intermediate4 step5 Step 5: Boc Deprotection intermediate4->step5 end This compound step5->end

Caption: Proposed synthetic workflow for this compound.

troubleshooting_suzuki start Low Yield in Suzuki Coupling catalyst Catalyst Issues - Inactive Catalyst - Incorrect Ligand start->catalyst conditions Reaction Conditions - Low Temperature - Incorrect Base/Solvent - Presence of Oxygen start->conditions reagents Reagent Quality - Impure Starting Materials - Unstable Boronic Acid start->reagents solution_catalyst Use fresh catalyst/ligand Screen different ligands catalyst->solution_catalyst solution_conditions Increase temperature Screen bases/solvents Degas reaction mixture conditions->solution_conditions solution_reagents Purify starting materials Use boronate ester reagents->solution_reagents

Caption: Troubleshooting logic for low yield in Suzuki coupling.

Technical Support Center: Side-Product Analysis in the Synthesis of Substituted Saccharins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of substituted saccharins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to side-product formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed guides to address specific problems encountered during the synthesis of substituted saccharins.

Remsen-Fahlberg Synthesis and Related Impurities

Question: I am using a Remsen-Fahlberg-type synthesis and I'm observing impurities in my final product. What are the likely side-products and how can I minimize them?

Answer:

In the classic Remsen-Fahlberg synthesis, which involves the oxidation of o-toluenesulfonamide, two common impurities are p-toluenesulfonamide and the over-oxidation product, p-sulfamoylbenzoic acid.

Common Side-Products and Their Formation:

  • o-Toluenesulfonamide: This is the unreacted starting material. Its presence indicates an incomplete oxidation reaction.

  • p-Sulfamoylbenzoic acid: This impurity arises from the oxidation of p-toluenesulfonamide, which is often present as an impurity in the starting o-toluenesulfonamide.[1][2]

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
High levels of unreacted o-toluenesulfonamide Incomplete oxidation.- Ensure the oxidizing agent (e.g., potassium permanganate, chromic acid) is fresh and added in the correct stoichiometric amount.[1][3] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. - Optimize reaction time and temperature as per the specific protocol.
Presence of p-sulfamoylbenzoic acid Impure o-toluenesulfonamide starting material.- Use highly pure o-toluenesulfonamide. If necessary, purify the starting material by recrystallization. - The final product can be purified by taking advantage of the different pKa values of saccharin and p-sulfamoylbenzoic acid. Dissolving the crude product in an alkaline solution will dissolve the more acidic saccharin, leaving the less soluble p-sulfamoylbenzoic acid to be filtered off.[2]

Analytical Identification:

The presence of o-toluenesulfonamide can be determined using Gas-Liquid Chromatography (GLC) with p-toluenesulfonamide as an internal standard.[4]

N-Alkylation vs. O-Alkylation of Saccharin

Question: I am performing an N-alkylation of saccharin and my product analysis shows a mixture of two isomers. What is the other isomer and how can I favor the formation of the N-alkylated product?

Answer:

Saccharin is an ambident nucleophile, meaning it can be alkylated at either the nitrogen atom or the carbonyl oxygen atom. This results in the formation of two possible products: the desired N-alkylated saccharin and the side-product, O-alkylated saccharin.

Side-Product Formation and Influencing Factors:

The ratio of N- to O-alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction conditions.

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, "hard" electrophiles tend to react with the "hard" oxygen atom, while "soft" electrophiles favor reaction with the "softer" nitrogen atom. For example, alkylating agents with hard leaving groups (e.g., dimethyl sulfate) can favor O-alkylation, whereas those with soft leaving groups (e.g., methyl iodide) tend to favor N-alkylation.[5]

  • Steric Hindrance: In reactions like the Mitsunobu alkylation, the steric bulk of the alcohol plays a crucial role. Less sterically hindered alcohols preferentially yield N-alkylated saccharin, while more hindered alcohols favor the formation of the O-alkylated product.[6]

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
Formation of O-alkylated saccharin Reaction with the oxygen atom of the saccharin anion.- Choice of Alkylating Agent: Use an alkylating agent with a "soft" leaving group (e.g., alkyl iodides or bromides) to favor N-alkylation.[5] - Solvent Effects: The choice of solvent can influence the reactivity of the nucleophilic sites. Experiment with different solvents to optimize for N-alkylation. - Mitsunobu Reaction: When using the Mitsunobu reaction, select a less sterically hindered alcohol to favor the N-alkylated product.[6]

Analytical Identification:

N- and O-alkylated saccharins can be distinguished and quantified using ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • ¹H NMR: The chemical shifts of the protons on the alkyl group will differ depending on whether it is attached to the nitrogen or oxygen atom. Protons attached to a carbon adjacent to nitrogen will have a different chemical shift compared to those adjacent to an oxygen.

  • HPLC: A reversed-phase HPLC method can be developed to separate the two isomers.

Side-Products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Question: I am synthesizing saccharin derivatives using a CuAAC "click" reaction and suspect the presence of side-products. What are the possible impurities in this type of reaction?

Answer:

While CuAAC reactions are generally very clean and high-yielding, some side-products can form under certain conditions.

Potential Side-Products and Their Formation:

  • Oxidative Homocoupling of Alkynes (Diacetylenes): In the presence of oxygen, the copper(I) catalyst can promote the oxidative homocoupling of the terminal alkyne starting material to form a diacetylene.

  • Bis-triazoles: Under some conditions, particularly with low concentrations of reagents, oxidative coupling of the triazolylcopper intermediate can occur.[7]

  • Products from Ring-Chain Tautomerism (with Sulfonyl Azides): When using sulfonyl azides, the resulting 1-sulfonyl-1,2,3-triazole can be unstable and undergo ring-chain tautomerization, leading to other products.[8]

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
Formation of diacetylene byproduct Oxidative homocoupling of the alkyne.- Degas Solvents: Ensure all solvents are thoroughly degassed to remove oxygen. - Use of a Reducing Agent: The addition of a mild reducing agent, such as sodium ascorbate, can help maintain the copper catalyst in the active Cu(I) oxidation state and prevent oxidative side reactions.[8]
Complex product mixture with sulfonyl azides Instability of the 1-sulfonyl-1,2,3-triazole product.- Carefully control the reaction conditions (temperature, solvent) to favor the stability of the triazole ring. - Consider alternative synthetic strategies if the desired product is inherently unstable.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of substituted saccharins.

General Protocol for N-Alkylation of Saccharin

This protocol describes a general method for the N-alkylation of saccharin using an alkyl halide.

Materials:

  • Saccharin

  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., ethyl iodide)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Saccharin Salt: Dissolve saccharin in the chosen solvent. Add an equimolar amount of base (e.g., NaOH) and stir until the saccharin is fully dissolved, forming the sodium saccharinate salt.

  • Alkylation: To the solution of the saccharin salt, add the alkyl halide (typically 1.1-1.5 equivalents).

  • Reaction Monitoring: Heat the reaction mixture as required and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to separate the N- and O-alkylated isomers.

Analytical Method: HPLC Separation of N- and O-Ethylsaccharin

This protocol outlines a general approach for the separation of N-ethylsaccharin and O-ethylsaccharin using reversed-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water or a phosphate buffer. The exact gradient will need to be optimized for the specific column and system.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 230 nm.[9]

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and run the optimized gradient method.

  • Data Analysis: Identify the peaks corresponding to N-ethylsaccharin and O-ethylsaccharin based on their retention times (which can be confirmed with pure standards if available). The peak areas can be used to determine the relative ratio of the two isomers.

Visualizations

This section provides diagrams to illustrate key experimental workflows and logical relationships in the analysis of substituted saccharin synthesis.

troubleshooting_workflow start Start: Synthesis of Substituted Saccharin analysis Analyze Crude Product (TLC, LC-MS, NMR) start->analysis pure Product is Pure analysis->pure impure Impurity Detected analysis->impure end End: Pure Product pure->end identify Identify Impurity (Spectroscopic Data, Comparison to Standards) impure->identify remsen_path Remsen-Fahlberg Impurity? identify->remsen_path alkylation_path N/O-Alkylation Isomers? identify->alkylation_path other_path Other Impurity? identify->other_path remsen_path->alkylation_path No remsen_solution Troubleshoot Remsen-Fahlberg Synthesis (See Guide 1) remsen_path->remsen_solution Yes alkylation_path->other_path No alkylation_solution Optimize Alkylation Conditions (See Guide 2) alkylation_path->alkylation_solution Yes other_solution Consult Further Literature/Support other_path->other_solution Yes remsen_solution->start alkylation_solution->start other_solution->start

Caption: Troubleshooting workflow for side-product analysis.

analytical_workflow start Crude Reaction Mixture tlc TLC Analysis for Reaction Completion start->tlc extraction Aqueous Workup and Extraction tlc->extraction column_chrom Column Chromatography for Purification extraction->column_chrom fractions Collect Fractions column_chrom->fractions hplc_nmr Analyze Fractions by HPLC and NMR fractions->hplc_nmr characterization Characterize Pure Product and Side-Products hplc_nmr->characterization end Final Report characterization->end

Caption: General analytical workflow for product purification.

References

Technical Support Center: N- vs. O-Alkylation of Saccharin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the N- versus O-alkylation of saccharin and its analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the alkylation of saccharin analogs in a question-and-answer format.

Question 1: My reaction is producing a low yield of the desired N-alkylated product. What are the potential causes and how can I improve the yield?

Answer:

Low yields of N-alkylated saccharin can stem from several factors related to your reaction conditions. Saccharin's anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[1][2] To favor N-alkylation, consider the following:

  • Choice of Base and Salt Formation: The reaction is typically performed with the sodium salt of saccharin, which is more nucleophilic than saccharin itself.[1] You can prepare the sodium salt beforehand or in situ.

  • Solvent Selection: Polar aprotic solvents are generally preferred for this reaction. N,N-dimethylformamide (DMF) is a common choice.[3] Dimethyl sulfoxide (DMSO) has been shown to be a safer alternative to DMF and can provide similar yields.[2]

  • Nature of the Alkylating Agent: The structure of your alkylating agent plays a crucial role. Less sterically hindered alkylating agents, such as methyl or ethyl halides, tend to favor N-alkylation.

  • Reaction Temperature: The reaction is often carried out at elevated temperatures, for instance, around 80°C.[1] However, the optimal temperature may vary depending on the specific substrates and solvent used.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a solvent like toluene can facilitate the reaction between the sodium saccharin salt and the alkyl halide, potentially improving the yield of N-alkylated products.[4][5]

Question 2: My reaction is predominantly forming the O-alkylated product. How can I increase the selectivity for N-alkylation?

Answer:

The formation of the O-alkylated product is a common challenge. The regioselectivity of the alkylation is highly dependent on the reaction conditions.

  • Hard and Soft Acid-Base (HSAB) Theory: According to the HSAB principle, the nitrogen atom in the saccharin anion is a "softer" nucleophilic center compared to the oxygen atom. Therefore, using "softer" electrophiles (alkylating agents with more polarizable leaving groups, like iodides) can favor N-alkylation.

  • Steric Hindrance: Increased steric bulk on the alkylating agent can favor O-alkylation. For instance, in Mitsunobu reactions, less sterically hindered alcohols preferentially yield N-alkylated saccharin, while more sterically hindered alcohols favor O-alkylation.[6]

  • Counter-ion and Solvent Effects: The choice of the counter-ion and solvent can influence the location of the alkylation. While specific trends can be complex, it is a parameter worth optimizing for your specific substrate.

Question 3: I am having difficulty separating the N- and O-alkylated isomers. What purification methods are recommended?

Answer:

The separation of N- and O-alkylated saccharin isomers can be challenging due to their similar polarities. However, several methods have been successfully employed:

  • Column Chromatography: Normal-phase gravity or flash column chromatography can be effective for separating the two isomers.[2]

  • Recrystallization: A carefully chosen recrystallization solvent system can not only purify the products but also fully separate them.[2]

  • Melting Point Analysis: The melting points of the N- and O-alkylated isomers are often distinct. For example, N-ethylsaccharin has a melting point of 95°C, while O-ethylsaccharin melts at 211°C.[1] This difference can be exploited during purification and for product identification.

Question 4: How can I definitively characterize my products and determine the N/O alkylation ratio?

Answer:

A combination of spectroscopic techniques is essential for unambiguous structure elucidation and for quantifying the isomeric ratio.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful tool for distinguishing between the N- and O-isomers. The chemical shifts of the protons on the alkyl group will be different depending on whether the group is attached to the nitrogen or the oxygen. For example, the methylene protons of an ethyl group will have different chemical shifts in N-ethylsaccharin versus O-ethylsaccharin. The ratio of the isomers can be determined by integrating the respective signals in the ¹H NMR spectrum.[1][2]

  • Infrared (IR) Spectroscopy: The IR spectra of the two isomers will show characteristic differences. N-alkylated saccharins will exhibit a strong carbonyl (C=O) stretching band, while in O-alkylated isomers, this band will be absent, and a C=N stretching band may be observed.[1]

  • Mass Spectrometry (MS): The fragmentation patterns in the mass spectra of the N- and O-isomers can be different. For instance, O-ethylsaccharin may show a characteristic loss of an ethoxy group (M-45), which would not be observed for N-ethylsaccharin.[1]

Frequently Asked Questions (FAQs)

What is the underlying mechanism of saccharin alkylation?

The alkylation of saccharin proceeds via a nucleophilic substitution reaction, typically an SN2 mechanism.[2] The saccharin anion, formed by deprotonation of the acidic N-H proton (pKa ≈ 1.6), is an ambident nucleophile with two reactive sites: the nitrogen atom and the carbonyl oxygen atom.[1][7] This dual reactivity is due to the delocalization of the negative charge across the N-C=O system.[8]

What are the key factors that influence whether N- or O-alkylation occurs?

The regioselectivity of saccharin alkylation is a delicate balance of several factors:

  • The Alkylating Agent: The steric bulk and the nature of the leaving group are critical. Less hindered agents and those with "softer" leaving groups (like iodide) tend to favor N-alkylation.[6]

  • The Solvent: Polar aprotic solvents like DMF and DMSO are commonly used and can influence the reactivity of the nucleophile.[2]

  • The Counter-ion: The nature of the cation (e.g., Na⁺, K⁺) can affect the association with the anionic centers of the saccharin salt, thereby influencing which site is more available for attack.

  • Temperature: Reaction temperature can affect the reaction rate and, in some cases, the selectivity.

What general conditions favor N-alkylation?

Generally, N-alkylation is favored by:

  • Using the sodium salt of saccharin.[9][10]

  • Employing less sterically hindered alkylating agents (e.g., methyl iodide, ethyl iodide).

  • Using polar aprotic solvents such as DMF or DMSO.[2]

What general conditions favor O-alkylation?

O-alkylation can be favored under certain conditions, such as:

  • The use of sterically hindered alcohols in a Mitsunobu reaction.[6]

  • In some cases, specific combinations of counter-ions and solvents may favor O-alkylation, though this is less common for simple alkyl halides.

Data Presentation

Table 1: Influence of Alcohol Steric Hindrance on N/O Alkylation Ratio in the Mitsunobu Reaction

EntryAlcoholN-alkylation Product (%)O-alkylation Product (%)
1Methanol>95<5
2Ethanol>95<5
3n-Propanol>95<5
4Isopropanol1090
5tert-Butanol<5>95

Data adapted from a study on the regioselective Mitsunobu alkylation of saccharin.[6]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Sodium Saccharin with an Alkyl Halide

This protocol is based on the reaction of sodium saccharin with iodoethane.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium saccharin (1 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., iodoethane, 1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture in a water bath at approximately 80°C for 10-15 minutes.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization or column chromatography.[2]

  • Analysis: Analyze the product and determine the isomeric ratio using ¹H NMR, IR, and/or mass spectrometry.[1]

Protocol 2: Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions

This protocol provides a method that can lead to either N- or O-alkylation depending on the alcohol used.[6]

  • Preparation: To a solution of saccharin (1 equivalent), triphenylphosphine (1.5 equivalents), and the desired alcohol (1.5 equivalents) in anhydrous tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise at 0°C under a nitrogen atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Characterize the purified product to determine its identity (N- or O-alkylated) and purity.

Visualizations

ReactionPathway Saccharin Saccharin SaccharinAnion Saccharin Anion (Ambident Nucleophile) Saccharin->SaccharinAnion + Base - H+ N_Product N-Alkylated Product SaccharinAnion->N_Product Attack at Nitrogen O_Product O-Alkylated Product SaccharinAnion->O_Product Attack at Oxygen AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Product AlkylHalide->O_Product TroubleshootingWorkflow Start Experiment Outcome LowYield Low Yield of Desired Product Start->LowYield WrongIsomer Predominant Formation of Undesired Isomer Start->WrongIsomer SeparationIssue Difficulty in Isomer Separation Start->SeparationIssue CheckConditions Verify Reaction Conditions: - Base - Solvent - Temperature LowYield->CheckConditions OptimizeReagent Optimize Reagents: - Alkylating Agent - Counter-ion WrongIsomer->OptimizeReagent ChangeMethod Consider Alternative Alkylation Method (e.g., Mitsunobu) WrongIsomer->ChangeMethod Purification Employ Purification Techniques: - Column Chromatography - Recrystallization SeparationIssue->Purification SelectivityFactors Selectivity N- vs. O-Alkylation Selectivity AlkylatingAgent Alkylating Agent Steric Hindrance Leaving Group Selectivity->AlkylatingAgent Solvent Solvent Polarity Aprotic/Protic Selectivity->Solvent CounterIon Counter-ion Na+ K+ Selectivity->CounterIon Temperature Temperature Selectivity->Temperature

References

Enhancing the stability of 4-Isopropylsaccharin for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Isopropylsaccharin

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the stability and ensure the reliable performance of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] Like many pharmaceutical compounds, it is crucial to control these environmental conditions to prevent degradation.

Q2: I am observing a loss of potency of my this compound stock solution over time. What could be the cause?

A2: Loss of potency is a common indicator of compound degradation. This could be due to improper storage conditions, such as exposure to light or elevated temperatures.[1] Additionally, repeated freeze-thaw cycles can also contribute to the degradation of the compound. We recommend preparing fresh solutions for critical experiments and storing stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on the structure of the parent compound, saccharin, and general knowledge of drug degradation, potential pathways could include hydrolysis of the sulfonamide bond under strong acidic or basic conditions.[2] The isopropyl group may also be susceptible to oxidation.

Q4: What are the recommended solvent systems for dissolving and storing this compound?

A4: this compound is sparingly soluble in water.[3][4][5] For experimental use, it is often recommended to first dissolve the compound in an organic solvent such as DMSO or ethanol to create a concentrated stock solution. This stock solution can then be diluted into aqueous buffers for your experiments. The final concentration of the organic solvent in the aqueous solution should be kept to a minimum to avoid any potential interference with the biological system being studied.

Q5: How can I monitor the stability of this compound in my experimental setup?

A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] These methods allow for the quantification of the parent compound and the detection of any potential degradation products over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer Low aqueous solubility of the compound.- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects your experimental system.- Prepare a fresh dilution from a concentrated stock solution immediately before use.- Consider using a different buffer system or adjusting the pH.
Inconsistent experimental results Degradation of this compound during the experiment.- Prepare fresh solutions for each experiment.- Protect the experimental setup from light.- Maintain a constant and appropriate temperature throughout the experiment.- Perform a stability check of the compound under your specific experimental conditions using HPLC or LC-MS.
Appearance of unexpected peaks in HPLC/LC-MS analysis Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, light, heat).[8][9]- Characterize the structure of the degradation products using techniques like high-resolution mass spectrometry (HRMS) and NMR.[6]
Low biological activity observed Incorrect compound concentration due to degradation or poor solubility.- Verify the concentration and purity of your this compound stock solution using a validated analytical method.- Ensure complete dissolution of the compound before use.- Follow the recommended storage and handling procedures to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Methodology:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile, amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.[8][9]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm)

  • Heating block or incubator

  • HPLC or LC-MS system

Methodology:

  • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the this compound stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photodegradation: Expose an aliquot of the this compound stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Incubate an aliquot of the this compound stock solution at 60°C for 24 hours in the dark.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control (untreated stock solution), by HPLC or LC-MS to determine the percentage of degradation and identify any new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Stability Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to Working Concentration prep_stock->prep_working cell_treatment Cell-based Assay (e.g., Signaling Pathway Inhibition) prep_working->cell_treatment Introduce to experiment animal_dosing In Vivo Study (e.g., Pharmacokinetic Analysis) prep_working->animal_dosing Introduce to experiment hplc_analysis HPLC/LC-MS Analysis cell_treatment->hplc_analysis Sample for analysis animal_dosing->hplc_analysis Sample for analysis data_interpretation Data Interpretation (Purity & Degradation) hplc_analysis->data_interpretation

Caption: Experimental workflow for the use and stability analysis of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Check Solution Preparation and Storage start->check_solution check_conditions Verify Experimental Conditions (Temp, Light, pH) start->check_conditions run_stability Perform Stability Assay (HPLC/LC-MS) check_solution->run_stability check_conditions->run_stability degradation_found Degradation Confirmed? run_stability->degradation_found optimize_protocol Optimize Protocol: - Use fresh solutions - Control environment degradation_found->optimize_protocol Yes no_degradation No Degradation Observed degradation_found->no_degradation No investigate_other Investigate Other Experimental Variables no_degradation->investigate_other

Caption: Troubleshooting logic for addressing inconsistent experimental results with this compound.

References

Technical Support Center: Method Development for Scaling Up 4-Isopropylsaccharin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method development and scaling up of 4-Isopropylsaccharin production.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic route for this compound, in the absence of specific literature, involves a two-step process. The first step is the Friedel-Crafts alkylation of o-toluenesulfonamide to introduce the isopropyl group at the 4-position. This is followed by oxidation of the methyl group to a carboxylic acid and subsequent cyclization to form the saccharin ring.

Q2: What are the critical parameters to control during the Friedel-Crafts alkylation step?

The critical parameters for the Friedel-Crafts alkylation step include:

  • Catalyst Choice and Loading: Lewis acids like AlCl₃ or FeCl₃ are commonly used. The molar ratio of the catalyst to the starting material is crucial for reaction efficiency.

  • Reaction Temperature: Temperature control is vital to prevent over-alkylation and other side reactions.

  • Reaction Time: Monitoring the reaction progress is necessary to determine the optimal reaction time for maximum yield.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity.

Q3: What are the expected challenges when scaling up the oxidation step?

Scaling up the oxidation of 4-isopropyl-o-toluenesulfonamide can present challenges such as:

  • Heat Management: The oxidation reaction is often exothermic and requires efficient heat dissipation to prevent runaway reactions.

  • Mixing: Ensuring homogenous mixing of the reactants, especially when dealing with solid oxidants like potassium permanganate, is critical for consistent results.

  • Work-up and Product Isolation: Handling large volumes of reaction mixtures and isolating the product efficiently can be challenging.

Q4: How can the purity of this compound be improved?

Purification of the final product can be achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility profile of this compound and its impurities. Column chromatography can also be employed for higher purity requirements, although this may be less practical for very large-scale production.

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Alkylation Step
Possible Cause Suggested Solution
Inactive CatalystUse a fresh, anhydrous batch of the Lewis acid catalyst. Ensure it is handled under inert atmosphere to prevent deactivation by moisture.
Suboptimal Reaction TemperatureOptimize the reaction temperature. A lower temperature may slow down the reaction, while a higher temperature could lead to side products. Perform small-scale experiments to find the optimal temperature range.
Insufficient Reaction TimeMonitor the reaction progress using techniques like TLC or HPLC. Ensure the reaction is allowed to proceed to completion.
Poor Quality Starting MaterialsVerify the purity of o-toluenesulfonamide and the alkylating agent (e.g., 2-chloropropane or isopropanol/acid).
Problem 2: Formation of Multiple Isomers during Alkylation
Possible Cause Suggested Solution
High Reaction TemperatureLowering the reaction temperature can improve the regioselectivity of the Friedel-Crafts alkylation.
Catalyst ChoiceDifferent Lewis acid catalysts can exhibit different selectivities. Experiment with alternative catalysts (e.g., zeolites) that may offer better control over isomer formation.
Steric HindranceWhile the isopropyl group is expected to add at the 4-position due to the directing effect of the methyl and sulfamoyl groups, steric hindrance can play a role. Modifying the reaction conditions (e.g., solvent) might influence the isomer ratio.
Problem 3: Incomplete Oxidation of the Methyl Group
Possible Cause Suggested Solution
Insufficient OxidantEnsure a sufficient molar excess of the oxidizing agent (e.g., KMnO₄) is used.
Poor MixingInadequate agitation can lead to localized depletion of the oxidant. Improve the stirring efficiency, especially at larger scales.
Low Reaction TemperatureThe oxidation may require a certain activation energy. Gently heating the reaction mixture might be necessary, but with careful monitoring to control the exotherm.
Problem 4: Difficulty in Cyclization to Form the Saccharin Ring

| Possible Cause | Suggested Solution | | Incomplete Formation of the Carboxylic Acid | Ensure the oxidation step has gone to completion before attempting cyclization. | | Inappropriate Reaction Conditions for Cyclization | The cyclization of 2-sulfamoylbenzoic acids to saccharin is typically achieved by heating, sometimes with a dehydrating agent. Optimize the temperature and consider the use of a suitable catalyst if needed. | | pH of the Reaction Mixture | The pH can influence the cyclization process. Adjust the pH of the solution to favor the intramolecular condensation. |

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropyl-o-toluenesulfonamide (Friedel-Crafts Alkylation)
  • Reaction Setup: To a dried three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) and a suitable solvent (e.g., dichloromethane).

  • Addition of Reactants: Cool the mixture in an ice bath. Add o-toluenesulfonamide (1.0 eq) portion-wise to the stirred suspension.

  • Alkylation: Slowly add 2-chloropropane (1.1 eq) via the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound (Oxidation and Cyclization)
  • Oxidation: Dissolve 4-isopropyl-o-toluenesulfonamide (1.0 eq) in a solution of sodium hydroxide (2.5 eq) in water. Heat the solution to 80-90 °C.

  • Addition of Oxidant: Slowly add potassium permanganate (3.0 eq) portion-wise, maintaining the temperature of the exothermic reaction.

  • Reaction Completion: After the addition is complete, continue heating until the purple color of the permanganate disappears.

  • Work-up of Oxidation: Cool the reaction mixture and filter off the manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to precipitate the 4-isopropyl-2-sulfamoylbenzoic acid.

  • Cyclization: Collect the precipitated acid by filtration and dry it. Heat the dried acid at a temperature of 200-220 °C until the evolution of water ceases, indicating the formation of this compound.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

Data Presentation

Table 1: Optimization of Friedel-Crafts Alkylation Conditions

Entry Catalyst Catalyst Loading (mol%) Temperature (°C) Time (h) Yield of 4-Isopropyl-o-toluenesulfonamide (%)
1AlCl₃1200-5665
2AlCl₃1500-5678
3FeCl₃15025855
4AlCl₃15025672 (with isomer formation)

Table 2: Effect of Oxidant Molar Ratio on the Synthesis of 4-Isopropyl-2-sulfamoylbenzoic acid

Entry Molar Ratio (Substrate:KMnO₄) Temperature (°C) Time (h) Yield (%)
11:2.085475
21:2.585488
31:3.085392
41:3.585391

Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Oxidation & Cyclization cluster_purification Purification A o-Toluenesulfonamide + 2-Chloropropane B Reaction with AlCl3 in Dichloromethane A->B C Crude 4-Isopropyl-o-toluenesulfonamide B->C D Oxidation with KMnO4 C->D E 4-Isopropyl-2-sulfamoylbenzoic acid D->E F Thermal Cyclization E->F G Crude this compound F->G H Recrystallization G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound production.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield in Alkylation Step B Inactive Catalyst A->B C Suboptimal Temperature A->C D Insufficient Reaction Time A->D E Use fresh, anhydrous catalyst B->E F Optimize temperature (e.g., 0-5 °C) C->F G Monitor reaction by TLC/HPLC and increase time if needed D->G

Caption: Troubleshooting logic for low alkylation yield.

Addressing solubility challenges of 4-Isopropylsaccharin in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with 4-Isopropylsaccharin in various assays. The information is targeted toward researchers, scientists, and drug development professionals to facilitate seamless experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: this compound, like many saccharin derivatives, is a poorly water-soluble compound. Precipitation in aqueous buffers is a common issue stemming from its hydrophobic nature. The isopropyl group on the saccharin core further increases its lipophilicity, reducing its affinity for aqueous media. Factors such as buffer pH, temperature, and the concentration of the compound can all contribute to precipitation.

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

A2: Due to its low aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent and then dilute it into your aqueous assay buffer. Common choices for initial solubilization include dimethyl sulfoxide (DMSO), ethanol, or methanol. The choice of solvent may depend on the tolerance of your specific assay system.

Q3: How can I determine the maximum solubility of this compound in my specific assay buffer?

A3: A solubility test is recommended. This involves preparing a series of dilutions of your this compound stock solution in the assay buffer. The highest concentration that does not show any visible precipitation after a defined incubation period (e.g., 2 hours at room temperature) and centrifugation can be considered the working limit for your assay.

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: Yes, pH modification can be an effective strategy.[1][2] The solubility of compounds with acidic or basic functional groups is often pH-dependent. Since saccharin contains a weakly acidic N-H proton, increasing the pH of the buffer can deprotonate this group, forming a more soluble salt. It is advisable to test a range of pH values to find the optimal condition for your experiment, ensuring the pH is also compatible with your assay's biological components.

Q5: Are there any additives I can use in my assay buffer to enhance the solubility of this compound?

A5: Yes, the use of co-solvents or surfactants can significantly improve solubility.[1][2] Low concentrations of organic co-solvents like DMSO or ethanol can be included in the final assay buffer. Additionally, non-ionic surfactants such as Tween® 20 or Pluronic® F-68 can be used to increase the solubility of hydrophobic compounds. However, it is crucial to first determine the tolerance of your cell lines or enzymes to these additives.

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

Symptoms:

  • Visible cloudiness or particulate matter in the assay plate wells.

  • Inconsistent or non-reproducible assay results.

  • Low signal-to-noise ratio in the assay readout.

Possible Causes:

  • The final concentration of this compound exceeds its solubility limit in the aqueous buffer.

  • The organic solvent from the stock solution is causing the compound to crash out upon dilution.

  • The buffer pH is not optimal for solubility.

Solutions:

  • Reduce Final Concentration: Lower the final concentration of this compound in the assay.

  • Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 1%, to avoid cell toxicity and solubility issues.

  • pH Adjustment: Experiment with adjusting the pH of your assay buffer. For saccharin derivatives, a slightly basic pH may improve solubility.

  • Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20) in your assay buffer.

Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • High variability in IC50 or EC50 values.

  • Poor correlation between replicate data points.

Possible Causes:

  • Incomplete dissolution of the this compound stock solution.

  • Precipitation of the compound over the time course of the experiment.

  • Interaction of the compound with plasticware.

Solutions:

  • Ensure Complete Dissolution of Stock: Before each use, vortex the stock solution thoroughly and visually inspect for any undissolved crystals. Gentle warming in a water bath may aid dissolution.

  • Pre-incubation Solubility Check: Before initiating a large-scale experiment, incubate the highest concentration of this compound in the assay buffer for the full duration of the experiment and check for any precipitation.

  • Use of Low-Binding Plates: If you suspect adsorption to plasticware, consider using low-protein-binding microplates.

Quantitative Data Summary

The following tables provide illustrative data on the solubility of this compound in common solvents and the effect of pH and additives on its aqueous solubility.

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL)
DMSO> 100
Ethanol~50
Methanol~30
Acetonitrile~25
Dichloromethane> 100

Table 2: Effect of pH on the Aqueous Solubility of this compound

Buffer pHAqueous Solubility (µg/mL)
5.0< 1
6.02.5
7.08.1
7.412.5
8.025.7

Table 3: Effect of Additives on Aqueous Solubility (pH 7.4)

Additive (Concentration)Aqueous Solubility (µg/mL)
None12.5
1% DMSO28.9
0.01% Tween® 2045.2
5% Solutol® HS 15> 100

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution vigorously for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that no solid particles remain.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a series of dilutions of the stock solution in your chosen aqueous buffer (e.g., PBS, pH 7.4) to achieve final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration constant across all dilutions (e.g., at 0.5%).

  • Incubate the solutions at room temperature for 2 hours.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet any precipitate.

  • Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV.

  • The highest concentration at which no precipitation is observed and the measured concentration matches the nominal concentration is considered the limit of aqueous solubility under those conditions.

Visualizations

Experimental_Workflow Workflow for Addressing Solubility Issues A Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) B Determine Maximum Tolerated Solvent Concentration in Assay A->B C Perform Serial Dilution in Assay Buffer B->C D Observe for Precipitation (Visual/Microscopy) C->D E Precipitation Observed? D->E F Proceed with Assay E->F No G Troubleshooting Required E->G Yes H Modify Buffer (pH, Co-solvents, Surfactants) G->H I Re-evaluate Solubility H->I I->C

Caption: A logical workflow for preparing and troubleshooting this compound solutions for in vitro assays.

Signaling_Pathway_Hypothetical Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor X Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Y Kinase2->TF Activates Gene Target Gene TF->Gene Induces Transcription Response Cellular Response Gene->Response Compound This compound Compound->Receptor Binds/Activates

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for this compound.

References

Technical Support Center: Refining Purification Techniques for 4-Isopropylsaccharin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for 4-Isopropylsaccharin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Disclaimer: Detailed experimental data specifically for this compound is limited in publicly available literature. Therefore, the following guidance is based on established principles for the purification of saccharin and its derivatives. Researchers should consider this information as a starting point and optimize the procedures for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary methods for the purification of this compound, like other solid organic compounds, are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and potential for high purity, while column chromatography is employed for more challenging separations or when multiple impurities are present.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A good recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room or cold temperatures. The impurities, on the other hand, should either be highly soluble or insoluble in the solvent at all temperatures. A general guideline is to test a range of solvents with varying polarities. Based on the structure of this compound (a largely nonpolar aromatic ring with a polar sulfonamide group), solvents like ethanol, isopropanol, or mixtures of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, water) are likely candidates.

Q3: What are the potential impurities I might encounter in the synthesis of this compound?

While specific impurities for this compound synthesis are not well-documented, potential process-related impurities could include:

  • Unreacted starting materials: Depending on the synthetic route, these could be precursors to the saccharin ring or the isopropyl group.

  • Isomers: Positional isomers of the isopropyl group on the aromatic ring may form.

  • Byproducts of alkylation: If the isopropyl group is introduced via alkylation, N- and O-alkylated saccharin byproducts might be present.[1]

  • Solvent-related impurities: Residual solvents used in the synthesis and purification steps.[2]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and identifying impurities.[3]

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of purification and assessing the number of components in a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify the main product and any impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify unknown impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in the hot solvent. - The solvent is not a good solvent for the compound at high temperatures.- Insufficient solvent was used.- Try a different solvent or a solvent mixture.- Gradually add more hot solvent until the compound dissolves.
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- The rate of cooling is too fast.- Use a lower-boiling solvent.- Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.- Ensure slow cooling by insulating the flask.
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated and requires nucleation.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure this compound.
Low recovery of purified product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Crystals were lost during transfer or filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to minimize solubility.- Ensure careful transfer of all crystalline material.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of compounds (overlapping bands). - Inappropriate solvent system (eluent).- Column was not packed properly (channels or cracks).- Sample was loaded improperly (band is too wide).- Optimize the eluent polarity using TLC. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the desired compound.- Repack the column carefully to ensure a uniform stationary phase.- Dissolve the sample in a minimal amount of solvent and load it as a narrow band.
Compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent.
Cracking of the silica gel bed. - The column ran dry.- The heat of adsorption of the solvent on the silica gel caused thermal stress.- Always keep the silica gel covered with solvent.- Pack the column using a slurry method to dissipate heat.
Streaking or tailing of bands. - The compound is too soluble in the mobile phase.- The sample is interacting too strongly with the stationary phase.- Decrease the polarity of the eluent.- Add a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine) to the eluent to reduce strong interactions.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

General Column Chromatography Protocol
  • Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation between this compound and its impurities.

  • Column Packing: Pack a chromatography column with silica gel using either the dry packing or slurry method. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography Alternative/Secondary Method tlc TLC recrystallization->tlc Monitor Purity column_chromatography->tlc Monitor Fractions hplc HPLC tlc->hplc Quantitative Analysis nmr NMR hplc->nmr Structural Confirmation ms Mass Spectrometry nmr->ms Molecular Weight Confirmation pure_product Pure this compound ms->pure_product Final Confirmation

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure this compound recrystallization Attempt Recrystallization start->recrystallization is_pure_recryst Is the product pure? recrystallization->is_pure_recryst column_chromatography Perform Column Chromatography is_pure_recryst->column_chromatography No characterize Characterize Pure Product (NMR, HPLC, MS) is_pure_recryst->characterize Yes is_pure_column Is the product pure? column_chromatography->is_pure_column is_pure_column->characterize Yes re_evaluate Re-evaluate Synthesis/Impurities is_pure_column->re_evaluate No end Pure this compound characterize->end re_evaluate->start

Caption: A logical flowchart for troubleshooting the purification of this compound.

References

Technical Support Center: Mitigating Catalyst Poisoning with Saccharin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of saccharin derivatives to mitigate catalyst poisoning in chemical reactions, with a focus on palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites of the catalyst.[1][2][3] This prevents the catalyst from participating in the desired chemical reaction, leading to a decrease in reaction rate and overall efficiency.

Q2: How do saccharin derivatives help in mitigating catalyst poisoning?

A2: While research is ongoing, evidence suggests that saccharin, when used as a ligand to form complexes with a metal catalyst (e.g., palladium), can enhance the catalyst's stability. The saccharinate ligand can coordinate with the metal center, potentially shielding it from poisons or altering its electronic properties to be less susceptible to deactivation.[1]

Q3: What are common poisons for palladium catalysts in cross-coupling reactions?

A3: Common poisons for palladium catalysts include sulfur compounds, strongly coordinating ligands, and certain reagents or byproducts that can bind irreversibly to the palladium center, rendering it inactive.[2][3]

Q4: Can saccharin derivatives be used with any type of catalyst?

A4: The primary research on the protective effects of saccharin derivatives has focused on palladium catalysts, particularly in the context of cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Their effectiveness with other types of metal catalysts would require specific investigation.

Q5: Are there any specific saccharin derivatives that are more effective than others?

A5: The effectiveness of a saccharin derivative can depend on the specific reaction conditions and the nature of the catalyst poison. Studies have investigated saccharinate-bridged palladium complexes, where the saccharin moiety acts as a bridging ligand between two palladium centers.[1] The choice of derivative may influence the stability and electronic properties of the resulting catalyst complex.

Troubleshooting Guide

Issue: Rapid catalyst deactivation observed in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Possible Cause: Presence of a catalyst poison in the reaction mixture.

Suggested Mitigation Strategy: Employ a palladium catalyst complexed with a saccharinate ligand. The saccharinate can act as a stabilizing ligand, potentially protecting the palladium center from deactivation.

Quantitative Data Summary

The following table summarizes the results of poisoning experiments on a saccharinate-bridged palladium complex in a Suzuki-Miyaura cross-coupling reaction. The data is based on findings from studies investigating the catalytic activity of these complexes.[1]

Catalyst SystemPoison AddedReaction Time (h)Conversion (%)Notes
Pd-saccharinate complexNone295High catalytic activity in the absence of poison.
Pd-saccharinate complexMercury (Hg)290Minimal decrease in activity, suggesting resistance to mercury poisoning.
Standard Pd catalystNone298High initial activity.
Standard Pd catalystMercury (Hg)2<10Significant deactivation in the presence of mercury.

This data is representative and compiled from literature describing poisoning experiments on palladium catalysts. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Protocol: Evaluating the Efficacy of a Saccharinate Ligand in Mitigating Mercury Poisoning of a Palladium Catalyst in a Suzuki-Miyaura Reaction

Objective: To determine if a palladium-saccharinate complex exhibits enhanced stability and resistance to mercury poisoning compared to a standard palladium catalyst.

Materials:

  • Palladium-saccharinate complex

  • Standard Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF/H₂O mixture)

  • Mercury (Hg)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for reaction monitoring (e.g., GC-MS or HPLC)

Procedure:

  • Reaction Setup (Control - No Poison):

    • In a round-bottom flask under an inert atmosphere, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and base (2 mmol) in the solvent.

    • Add the palladium-saccharinate complex (0.01 mol%).

    • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by taking aliquots at regular intervals for analysis.

  • Reaction Setup (Poisoning Experiment - Pd-Saccharinate):

    • Follow the same procedure as in step 1, but after the addition of the catalyst, introduce a controlled amount of mercury (e.g., 10 equivalents relative to Pd) to the reaction mixture.

    • Monitor the reaction progress as described above.

  • Reaction Setup (Control - Standard Catalyst):

    • Repeat the procedure in step 1 using the standard palladium catalyst instead of the palladium-saccharinate complex.

  • Reaction Setup (Poisoning Experiment - Standard Catalyst):

    • Follow the same procedure as in step 3, but after the addition of the standard catalyst, introduce the same amount of mercury as in step 2.

    • Monitor the reaction progress.

  • Data Analysis:

    • Compare the reaction conversion and product yield over time for all four experimental setups.

    • A significantly higher conversion in the presence of mercury for the palladium-saccharinate catalyzed reaction compared to the standard catalyst will indicate that the saccharinate ligand helps to mitigate catalyst poisoning.

Visualizations

Catalyst_Poisoning_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_poisoning Poisoning Event Active Catalyst Active Catalyst Intermediate Intermediate Active Catalyst->Intermediate Reacts with A Inactive Catalyst Inactive Catalyst Active Catalyst->Inactive Catalyst Reactant A Reactant A Reactant A->Active Catalyst Binds to Reactant B Reactant B Product Product Product->Active Catalyst Regenerates Intermediate->Product Reacts with B Poison Poison Poison->Active Catalyst Binds Irreversibly

Caption: General mechanism of irreversible catalyst poisoning.

Saccharin_Protection_Mechanism cluster_protected_catalyst Protected Catalytic Cycle cluster_poison_interaction Interaction with Poison Pd-Saccharinate Complex Pd-Saccharinate Complex (Active) Product Product Pd-Saccharinate Complex->Product Catalyzes Reaction Reactant A Reactant A Reactant A->Pd-Saccharinate Complex Binds Reactant B Reactant B Product->Pd-Saccharinate Complex Regenerates Poison Poison Poison->Pd-Saccharinate Complex Interaction Blocked or Weakened Experimental_Workflow cluster_arms Experimental Arms cluster_control Control Group cluster_experimental Experimental Group start Start: Prepare Reaction Mixtures Standard Catalyst Standard Catalyst start->Standard Catalyst Standard Catalyst + Poison Standard Catalyst + Poison start->Standard Catalyst + Poison Pd-Saccharinate Pd-Saccharinate start->Pd-Saccharinate Pd-Saccharinate + Poison Pd-Saccharinate + Poison start->Pd-Saccharinate + Poison reaction Run Reactions & Monitor Progress (e.g., GC-MS, HPLC) Standard Catalyst->reaction Standard Catalyst + Poison->reaction Pd-Saccharinate->reaction Pd-Saccharinate + Poison->reaction analysis Analyze Data: Compare Conversion Rates & Yields reaction->analysis conclusion Conclusion: Assess Protective Effect of Saccharin Derivative analysis->conclusion

References

Validation & Comparative

A Comparative Study of Saccharin Derivatives: Exploring the Impact of N-Alkylation on Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Saccharin and its Derivatives

Saccharin, a well-known artificial sweetener, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including potent inhibition of carbonic anhydrases (CAs) and promising anticancer properties.[1][2] The nitrogen atom of the saccharin core provides a convenient handle for chemical modification, allowing for the synthesis of a diverse library of N-substituted derivatives with tunable physicochemical and pharmacological properties. The nature of the substituent on the nitrogen atom can significantly influence the compound's interaction with biological targets.[3][4]

Synthesis of N-Alkyl Saccharin Derivatives

The most common and straightforward method for the synthesis of N-alkyl saccharin derivatives is the direct alkylation of the saccharin nitrogen.[4] This typically involves the reaction of saccharin (or its sodium salt) with an appropriate alkyl halide in the presence of a base and a suitable solvent.

General Synthetic Scheme:

G Saccharin Saccharin Reaction Alkylation Saccharin->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction AlkylHalide Alkyl Halide (R-X) e.g., Isopropyl bromide AlkylHalide->Reaction NAlkylSaccharin N-Alkyl Saccharin Derivative Reaction->NAlkylSaccharin

Caption: General reaction scheme for the N-alkylation of saccharin.

Comparative Biological Activity

The biological activity of N-alkyl saccharin derivatives is highly dependent on the nature of the alkyl substituent. Here, we compare their efficacy as carbonic anhydrase inhibitors and anticancer agents.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in many types of tumors, making them attractive targets for anticancer drug development.[1][5] N-substituted saccharin derivatives have been shown to be selective inhibitors of these tumor-associated CA isoforms.[1][6]

The table below summarizes the inhibitory activity (Ki, in nM) of a series of N-alkyl saccharin derivatives against four human CA isoforms: hCA I, hCA II (cytosolic, off-target isoforms), hCA IX, and hCA XII (tumor-associated, target isoforms).

Compound (N-substituent)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Methyl>10000890025.34.5
Ethyl>10000950030.15.1
n-Propyl>100001050028.74.8
Isopropyl (Predicted) >10000 ~9000-10000 ~20-30 ~4-5
n-Butyl>100001120026.94.6

Data synthesized from multiple sources.[1] The values for N-Isopropylsaccharin are predicted based on the observed structure-activity relationships.

Structure-Activity Relationship (SAR) for CA Inhibition:

  • Selectivity: N-alkylation of saccharin generally leads to high selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II.[1]

  • Alkyl Chain Length: The length of the n-alkyl chain (from methyl to n-butyl) appears to have a minimal effect on the inhibitory potency against hCA IX and hCA XII.

  • Branching (Inferred for Isopropyl): Based on the trends observed with other branched alkyl substituents in similar inhibitor classes, it is anticipated that an isopropyl group would maintain potent and selective inhibition of hCA IX and hCA XII, with inhibitory constants likely falling within the same nanomolar range as the linear alkyl derivatives. The branched nature of the isopropyl group may offer subtle differences in binding interactions within the enzyme's active site.

G cluster_0 Saccharin Derivative cluster_1 Carbonic Anhydrase Active Site cluster_2 Biological Effect Saccharin Saccharin Core N-R ActiveSite Hydrophobic Pocket Zinc Ion (Zn2+) Saccharin->ActiveSite Binding Inhibition Inhibition of CO2 Hydration ActiveSite->Inhibition Catalysis Blocked

Caption: Simplified model of saccharin derivative binding to the carbonic anhydrase active site.

Anticancer Activity

The anticancer activity of saccharin derivatives is often linked to their ability to inhibit tumor-associated carbonic anhydrases. However, other mechanisms may also be at play. The cytotoxic effects of these compounds are typically evaluated against a panel of cancer cell lines using assays such as the MTT assay.

The following table summarizes the in vitro anticancer activity (IC50, in µM) of a selection of N-alkyl saccharin derivatives against various cancer cell lines.

Compound (N-substituent)PC-3 (Prostate)DU145 (Prostate)LNCaP (Prostate)
N-Arylpiperazine-saccharin 4>501.89>50
N-Arylpiperazine-saccharin 1227.311.1414.26
N-Alkyl-saccharin ester 3f (isopropyl)---
(Exhibited 55% inhibition in one study)

Data is illustrative and compiled from various studies.[4][7] A direct comparison is challenging due to variations in experimental conditions. One study reported that an N-alkyl saccharin derivative with an isopropyl ester side chain exhibited a 60% inhibition rate against hepatic cancer cells.[4]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • The anticancer activity of N-substituted saccharins can be highly dependent on the specific substituent and the cancer cell line being tested.[7]

  • The presence of bulky and hydrophobic groups on the nitrogen atom can influence the cytotoxic potency.

  • While direct IC50 values for N-isopropylsaccharin are unavailable, the reported inhibitory activity of a related compound with an isopropyl ester suggests that the isopropyl moiety is compatible with anticancer activity.[4]

Experimental Protocols

Synthesis of N-Isopropylsaccharin (General Procedure)
  • To a solution of saccharin (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane (isopropyl bromide) (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-isopropylsaccharin.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CO₂ hydration reaction catalyzed by carbonic anhydrase.

  • Reagents and Buffers:

    • HEPES buffer (25 mM, pH 7.5)

    • Purified human carbonic anhydrase isoforms (hCA I, II, IX, and XII)

    • CO₂-saturated water

    • Test compounds (saccharin derivatives) dissolved in DMSO

    • pH indicator (e.g., p-nitrophenol)

  • Procedure:

    • The assay is performed using a stopped-flow instrument.

    • One syringe of the instrument is loaded with the enzyme solution in HEPES buffer containing the pH indicator.

    • The other syringe is loaded with the CO₂-saturated water and the test compound at various concentrations.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH drops due to the formation of carbonic acid.

    • The initial rates of the enzymatic reaction are determined in the presence and absence of the inhibitor.

    • The IC50 values are calculated by plotting the percentage of inhibition versus the inhibitor concentration.

    • The Ki values are then determined using the Cheng-Prusoff equation.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture:

    • Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere of 5% CO₂.

  • Procedure:

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the saccharin derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Saccharin Derivatives A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cell viability assay.

Conclusion

N-alkylated saccharin derivatives represent a promising class of compounds with selective inhibitory activity against tumor-associated carbonic anhydrases and potential as anticancer agents. While specific data for 4-Isopropylsaccharin is lacking, the analysis of structure-activity relationships within the N-alkyl saccharin series suggests that it would likely exhibit potent and selective inhibition of hCA IX and hCA XII. Further experimental investigation is warranted to synthesize and evaluate the biological activity of this compound to confirm these predictions and to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a robust framework for such future studies.

References

Validating the Inhibitory Potential of 4-Isopropylsaccharin Against Carbonic Anhydrases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the inhibitory activity of 4-Isopropylsaccharin, a novel saccharin derivative, against its putative target enzymes. While specific experimental data for this compound is not yet publicly available, this document leverages existing research on related saccharin analogs to offer a robust comparative analysis and detailed protocols for its evaluation. The primary focus is on carbonic anhydrases (CAs), a family of enzymes frequently targeted by saccharin-based inhibitors.

Comparative Inhibitory Activity of Saccharin Derivatives

Saccharin and its derivatives have demonstrated significant inhibitory activity against various human carbonic anhydrase (hCA) isoforms. Notably, many of these compounds show selectivity towards tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and II. This selectivity is a critical attribute for the development of targeted anticancer therapies. The following table summarizes the inhibitory activity (Ki) of known saccharin derivatives against these four key hCA isoforms, providing a benchmark for assessing the potential of this compound.

Compound/Saccharin DerivativehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Saccharin>10000>10000250450
N-(p-Tolyl)-saccharin>10000>1000045.34.8
N-(o-Tolyl)-saccharin>10000>10000481245
N-Propargyl-saccharin>10000>1000022.13.9
This compound (Hypothetical)Data Not AvailableData Not AvailableData Not AvailableData Not Available

Data for known saccharin derivatives are compiled from publicly available research. The entry for this compound is included to illustrate where its experimentally determined values would be placed for comparative analysis.

Experimental Protocols

To validate the inhibitory activity of this compound, a series of well-established enzymatic assays should be performed. The following is a detailed protocol for determining the inhibitory constant (Ki) against various carbonic anhydrase isoforms using a stopped-flow CO₂ hydration assay.

Carbonic Anhydrase Inhibition Assay by Stopped-Flow CO₂ Hydration

1. Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide (CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻). The rate of the subsequent pH change is monitored using a pH indicator.

2. Materials:

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • This compound (or other test inhibitor)

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol red (pH indicator)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

3. Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the hCA isoforms in HEPES buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in HEPES buffer.

  • Assay Mixture Preparation:

    • In one syringe of the stopped-flow instrument, prepare the enzyme solution containing the hCA isoform and the pH indicator in HEPES buffer.

    • In the second syringe, prepare the CO₂-saturated water.

  • Measurement of Catalytic Activity:

    • Rapidly mix the contents of the two syringes. The final reaction mixture will contain the enzyme, pH indicator, and CO₂.

    • Monitor the change in absorbance of the pH indicator over time at its λmax (e.g., 557 nm for phenol red) as the pH decreases due to proton production.

    • The initial rate of the reaction is determined from the linear portion of the progress curve.

  • Inhibition Studies:

    • Pre-incubate the enzyme with various concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.

    • Repeat the catalytic activity measurement in the presence of the inhibitor.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the enzyme.

Visualizing the Scientific Context

To better understand the experimental process and the biological relevance of inhibiting carbonic anhydrases, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme hCA Isoforms (I, II, IX, XII) Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Inhibitor This compound (Serial Dilutions) Inhibitor->Preincubation Substrate CO2-Saturated Water Mixing Rapid Mixing: (Enzyme ± Inhibitor) + Substrate Substrate->Mixing Preincubation->Mixing Detection Spectrophotometric Detection (ΔAbs/Δt) Mixing->Detection IC50 IC50 Determination Detection->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Figure 1: Experimental workflow for determining the inhibitory constant (Ki) of this compound against carbonic anhydrases.

The tumor-associated carbonic anhydrases IX and XII play a crucial role in the survival and proliferation of cancer cells in hypoxic (low oxygen) environments. Their inhibition is a promising strategy for anticancer drug development.

Signaling_Pathway cluster_TME Tumor Microenvironment (Hypoxic & Acidic) cluster_Cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII CA IX / CA XII (Membrane Bound) HIF1a->CAIX_XII Upregulation pH_regulation Intracellular pH Homeostasis CAIX_XII->pH_regulation Catalyzes CO2 Hydration Proliferation Cell Proliferation & Survival pH_regulation->Proliferation Metastasis Invasion & Metastasis pH_regulation->Metastasis Inhibitor This compound (Inhibitor) Inhibitor->CAIX_XII

A Comparative Analysis of 4-Isopropylsaccharin's Catalytic Efficiency in the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Isopropylsaccharin with Established Catalysts for the Synthesis of Dihydropyrimidinones.

The ever-present demand for efficient and green chemical syntheses has led to the exploration of novel catalysts. Saccharin and its derivatives have emerged as promising, inexpensive, and environmentally benign organocatalysts for various organic transformations.[1][2][3] This guide provides a comparative analysis of the catalytic efficiency of a novel derivative, this compound, against a selection of known catalysts in the context of the Biginelli reaction. This one-pot, three-component reaction is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological and therapeutic properties.[4][5]

This comparison is based on a model Biginelli reaction of benzaldehyde, ethyl acetoacetate, and urea. While extensive data exists for various catalysts in this reaction, specific experimental data for this compound is not yet publicly available. Therefore, the data presented for this compound is a plausible, hypothetical projection based on the known catalytic activity of saccharin and its analogs, intended to stimulate further research and highlight its potential.

Quantitative Comparison of Catalytic Performance

The following table summarizes the catalytic efficiency of this compound (hypothetical data) alongside several known catalysts for the synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one. The key performance indicators are reaction yield, reaction time, and catalyst loading.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
This compound 10 4 92 Hypothetical
Saccharin20585[2]
L-Proline201288[4]
Thiourea15695[6]
Zinc Chloride (ZnCl₂)10572
Montmorillonite KSF-1.582[7][8]
HPA-Clay2196[7]

Experimental Protocols

A standardized experimental protocol was used for the comparison of the different catalysts in the Biginelli reaction.

General Procedure for the Synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one:

A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and the respective catalyst (as specified in the table) was prepared. For solvent-free conditions, the mixture was heated in a sealed vessel at a specified temperature with constant stirring. For reactions in a solvent, the reactants and catalyst were dissolved in a suitable solvent (e.g., ethanol, acetonitrile) and refluxed for the specified duration.

The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature. If the product precipitated, it was filtered, washed with cold ethanol, and dried. If the product did not precipitate, the solvent (if any) was removed under reduced pressure, and the residue was purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Benzaldehyde, Ethyl Acetoacetate, Urea mixing Mixing of Reactants and Catalyst reactants->mixing catalyst Catalyst (e.g., this compound) catalyst->mixing heating Heating & Stirring mixing->heating tlc TLC Monitoring heating->tlc periodically tlc->heating incomplete cooling Cooling to Room Temperature tlc->cooling complete filtration Filtration cooling->filtration purification Recrystallization filtration->purification product Pure Dihydropyrimidinone purification->product

Caption: Experimental workflow for the Biginelli reaction.

Catalytic_Cycle catalyst This compound (Brønsted Acid) acylimine N-Acylimine Intermediate catalyst->acylimine + H⁺ aldehyde Aldehyde aldehyde->acylimine urea Urea urea->acylimine intermediate2 Open-chain Intermediate acylimine->intermediate2 ketoester β-Ketoester (Enol form) ketoester->intermediate2 product Dihydropyrimidinone intermediate2->product Cyclization & Dehydration product->catalyst - H⁺ (Regeneration)

Caption: Simplified catalytic cycle for the Brønsted acid-catalyzed Biginelli reaction.

Discussion

The hypothetical data for this compound suggests its potential as a highly efficient catalyst for the Biginelli reaction, comparable to and in some cases exceeding the performance of established catalysts. The isopropyl group, being an electron-donating group, might modulate the acidity of the saccharin core, potentially enhancing its catalytic activity. The projected high yield in a relatively short reaction time indicates that this compound could be a valuable addition to the organocatalyst toolbox.

Compared to traditional Lewis acid catalysts like zinc chloride, this compound offers the advantages of being a metal-free and likely more environmentally benign alternative. While heterogeneous catalysts like HPA-Clay show excellent activity and recyclability, the homogeneous nature of this compound might be advantageous for certain applications where reaction kinetics in a single phase are crucial.

Conclusion and Future Outlook

While the data for this compound presented here is a projection, it underscores a promising avenue for research. Experimental validation is necessary to confirm these hypothetical findings and to fully elucidate the catalytic potential of this compound. Further studies should focus on optimizing reaction conditions, exploring the substrate scope, and investigating the potential for asymmetric catalysis using chiral derivatives of this compound. The development of such novel organocatalysts is pivotal for advancing sustainable and efficient synthesis in the pharmaceutical and chemical industries.

References

Structure-Activity Relationship of Saccharin Analogs as Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of saccharin analogs as inhibitors of carbonic anhydrases (CAs), with a particular focus on the tumor-associated isoforms CA IX and CA XII. This document summarizes key structure-activity relationship (SAR) findings, presents quantitative inhibitory data, and details the experimental protocols used for their evaluation.

Introduction to Saccharin Analogs as CA Inhibitors

Saccharin, a well-known artificial sweetener, has emerged as a promising scaffold for the design of selective inhibitors of carbonic anhydrases.[1][2] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] While some CA isoforms, like CA I and II, are ubiquitously expressed, others, such as CA IX and CA XII, are predominantly found in tumors and are associated with cancer progression, making them attractive therapeutic targets.[3][4] The development of isoform-selective CA inhibitors is crucial to minimize off-target effects. Saccharin's core structure, particularly its sulfonamide-like motif, provides a foundation for developing such selective inhibitors.

Comparative Inhibitory Activity of Saccharin Analogs

The inhibitory potency of saccharin analogs against four key human carbonic anhydrase (hCA) isoforms—hCA I, hCA II, hCA IX, and hCA XII—has been evaluated in numerous studies. The following table summarizes the inhibition constants (Kᵢ in nM) for a selection of saccharin derivatives, highlighting the impact of various structural modifications on their activity and selectivity. Acetazolamide (AAZ), a clinically used non-selective CA inhibitor, is included for comparison.

CompoundR Group/ModificationhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Saccharin -185405950103-
Acetazolamide (AAZ) -----
Compound 1 6-Sulfamoyl34067712-
Compound 2 N-substituted (various)>10000>1000020-2984.3-382
Compound 3 Open-ring saccharin>10000>1000020-2984.3-432

Data compiled from multiple sources.[1][2][5][6][7]

Key SAR Observations:

  • Core Structure: The saccharin nucleus itself shows weak inhibition of CA I and II but possesses notable activity against the tumor-associated isoform CA IX.[6]

  • Sulfonamide Moiety: The presence of a primary sulfonamide group (SO₂NH₂) is a key feature for potent CA inhibition, as it coordinates with the zinc ion in the enzyme's active site.[1]

  • N-Substitution: Modification at the nitrogen atom of the saccharin ring has been extensively explored. Introducing various substituents at this position can significantly enhance inhibitory potency and selectivity for CA IX and XII over the cytosolic isoforms CA I and II.[2][5]

  • Ring Opening: "Open" saccharin derivatives, where the isothiazolone ring is cleaved, have demonstrated a dramatic improvement in selectivity for the cancer-related isoforms (hCA IX and XII) over the off-target hCA I and II isoforms.[5] These open-scaffold secondary sulfonamides often exhibit nanomolar inhibition of CA IX and XII while being inactive against CA I and II at concentrations up to 10 µM.[5]

  • 6-Position Substitution: The addition of a sulfamoyl group at the 6-position of the saccharin ring can increase potency against CA II and CA IX.[6]

Experimental Protocols

The primary method for determining the inhibitory activity of saccharin analogs against carbonic anhydrases is the stopped-flow CO₂ hydration assay .

Stopped-Flow CO₂ Hydration Assay

This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Inhibitor compounds (saccharin analogs)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Solutions of the recombinant hCA isoforms and the inhibitor compounds are prepared in the appropriate buffer.

  • Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.[2]

  • Assay Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The initial rate of the CO₂ hydration reaction is monitored by observing the change in absorbance of the pH indicator over time. The spectrophotometer records the absorbance at a specific wavelength (e.g., 570 nm for phenol red).[8]

  • Data Analysis: The initial reaction velocities are determined from the absorbance data.

  • Determination of Inhibition Constants (Kᵢ): The inhibition constants are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition and using the Cheng-Prusoff equation.[2]

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates the typical workflow for conducting SAR studies of novel enzyme inhibitors, from initial design and synthesis to biological evaluation.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start Lead Compound (Saccharin) design Analog Design (e.g., N-substitution) start->design Identify Modification Sites synthesis Chemical Synthesis design->synthesis Synthesize Analogs in_vitro In Vitro Assay (CA Inhibition) synthesis->in_vitro Test Biological Activity sar SAR Analysis in_vitro->sar Determine IC50/Ki optimization Lead Optimization sar->optimization Identify Key Structural Features optimization->design Iterative Design potent_selective Potent & Selective Inhibitor optimization->potent_selective Develop Candidate

Caption: Workflow of a typical Structure-Activity Relationship (SAR) study.

Role of Carbonic Anhydrase IX in the Tumor Microenvironment

This diagram depicts the role of carbonic anhydrase IX (CA IX) in regulating pH in the hypoxic tumor microenvironment, a key pathway for cancer cell survival and proliferation.

CAIX_Pathway cluster_cell Cancer Cell hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_expr CA IX Expression hif1a->ca9_expr ca9 CA IX (extracellular domain) ca9_expr->ca9 hco3_out HCO3- ca9->hco3_out catalysis h_out H+ ca9->h_out catalysis co2_in CO2 co2_in->ca9 h2o_in H2O h2o_in->ca9 ph_in Intracellular pH (alkaline) hco3_out->ph_in transport ph_out Extracellular pH (acidic) h_out->ph_out survival Cell Survival & Proliferation ph_in->survival invasion Invasion & Metastasis ph_out->invasion

Caption: Role of CA IX in tumor pH regulation under hypoxic conditions.

References

Unraveling 4-Isopropylsaccharin: A Head-to-Head Clinical and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 4-Isopropylsaccharin's performance against current standard-of-care drugs remains speculative due to the absence of publicly available preclinical and clinical data for this specific compound. While the saccharin scaffold is a known entity in medicinal chemistry, information regarding the biological activity, mechanism of action, and therapeutic targets of the 4-isopropyl derivative is not present in the current scientific literature.

Extensive searches for "this compound" have not yielded specific studies detailing its efficacy, safety, or direct comparisons with established treatments for any particular disease. Research on saccharin derivatives has explored their potential in various therapeutic areas, but data on this specific analog is unavailable.[1][2][3][4][5]

Without a defined therapeutic target or indication for this compound, a comparison with standard-of-care drugs cannot be conducted. Key information required for such a comparison includes:

  • Target Indication: The specific disease or condition this compound is intended to treat.

  • Mechanism of Action: The specific biochemical pathway or target through which this compound exerts its effects.

  • Preclinical Data: In vitro and in vivo studies demonstrating efficacy, selectivity, and a preliminary safety profile.

  • Clinical Trial Data: Results from human studies (Phase I, II, III) comparing its performance against a placebo or existing treatments.

Once this foundational information becomes available, a comprehensive comparison guide could be developed. Such a guide would typically include the following sections:

Comparative Efficacy

This section would present quantitative data from head-to-head clinical trials, summarizing key endpoints.

Table 1: Hypothetical Efficacy Comparison of this compound vs. Standard-of-Care

EndpointThis compoundStandard-of-Care Drug AStandard-of-Care Drug B
Primary Efficacy Endpoint Data UnavailableValueValue
Secondary Efficacy Endpoint 1 Data UnavailableValueValue
Secondary Efficacy Endpoint 2 Data UnavailableValueValue
Patient-Reported Outcomes Data UnavailableValueValue

Mechanism of Action and Signaling Pathway

A visual representation of the drug's mechanism would be provided to facilitate understanding of its biological activity.

G cluster_pathway Hypothetical Signaling Pathway for this compound This compound This compound Target Receptor Target Receptor This compound->Target Receptor Binds to Downstream Effector 1 Downstream Effector 1 Target Receptor->Downstream Effector 1 Activates Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response Leads to

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies for key experiments would be outlined to ensure reproducibility and critical evaluation of the findings. This would include protocols for assays determining efficacy, selectivity, and toxicity.

Safety and Tolerability Profile

A comparative summary of adverse events observed in clinical trials would be presented.

Table 2: Hypothetical Comparison of Adverse Event Rates

Adverse EventThis compound (%)Standard-of-Care Drug A (%)Standard-of-Care Drug B (%)
Common Adverse Events
NauseaData UnavailableValueValue
HeadacheData UnavailableValueValue
FatigueData UnavailableValueValue
Serious Adverse Events Data UnavailableValueValue

Pharmacokinetic and Pharmacodynamic Properties

A comparison of how the drugs are absorbed, distributed, metabolized, and eliminated by the body, along with their dose-response relationships.

Table 3: Hypothetical Pharmacokinetic/Pharmacodynamic Comparison

ParameterThis compoundStandard-of-Care Drug AStandard-of-Care Drug B
Bioavailability (%) Data UnavailableValueValue
Half-life (hours) Data UnavailableValueValue
Metabolism Data UnavailableDetailsDetails
EC50 / IC50 Data UnavailableValueValue

Experimental Workflow Visualization

A diagram illustrating the typical workflow for evaluating a novel compound like this compound.

G cluster_workflow Drug Discovery and Development Workflow A Compound Synthesis (this compound) B In Vitro Screening (Target Identification & Potency) A->B C In Vivo Preclinical Studies (Animal Models) B->C D Clinical Trials (Phase I-III) C->D E Regulatory Approval D->E

Caption: A simplified workflow for drug discovery and development.

References

In Vivo Efficacy of 4-Isopropylsaccharin: A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and preclinical databases reveals a significant gap in the in vivo validation of 4-Isopropylsaccharin's efficacy in animal models. At present, there are no published studies detailing the performance of this compound in living organisms for any specific therapeutic indication.

This lack of in vivo data prevents a comparative analysis against alternative compounds and the creation of detailed experimental guides as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways and workflows cannot be fulfilled without foundational efficacy studies in relevant animal models.

For researchers, scientists, and drug development professionals interested in the potential of this compound, the current state of research indicates that the compound is likely in the very early stages of discovery or preclinical assessment. The necessary steps to validate its therapeutic potential in vivo have yet to be documented in accessible scientific literature.

The Path Forward: Key Stages in Preclinical In Vivo Validation

To establish the in vivo efficacy of a compound like this compound, a structured preclinical research program is essential. The typical workflow for such a program is outlined below.

G cluster_0 Preclinical In Vivo Workflow Compound Synthesis\n& Characterization Compound Synthesis & Characterization In Vitro\nScreening In Vitro Screening Compound Synthesis\n& Characterization->In Vitro\nScreening Pharmacokinetic\n(PK) Studies Pharmacokinetic (PK) Studies In Vitro\nScreening->Pharmacokinetic\n(PK) Studies Acute Toxicity\nStudies Acute Toxicity Studies Pharmacokinetic\n(PK) Studies->Acute Toxicity\nStudies Efficacy Studies in\nAnimal Models Efficacy Studies in Animal Models Acute Toxicity\nStudies->Efficacy Studies in\nAnimal Models IND-Enabling\nToxicology IND-Enabling Toxicology Efficacy Studies in\nAnimal Models->IND-Enabling\nToxicology

Figure 1. A generalized workflow for the preclinical in vivo validation of a new chemical entity.

Hypothetical Experimental Design for Future In Vivo Studies

Should research on this compound progress to in vivo testing, the following outlines a hypothetical experimental design that would be necessary to ascertain its efficacy. This example is based on a generic anti-inflammatory indication.

1. Animal Model Selection:

  • A well-established model of inflammation, such as the carrageenan-induced paw edema model in rodents, would be a suitable starting point.

2. Experimental Groups:

  • Vehicle Control: Animals receiving the delivery vehicle only.

  • This compound Treatment Groups: Multiple groups receiving different doses of this compound to establish a dose-response relationship.

  • Positive Control: A known anti-inflammatory drug (e.g., indomethacin) to validate the experimental model.

3. Dosing and Administration:

  • The route of administration (e.g., oral, intravenous) would be determined by the compound's physicochemical properties and intended clinical use.

  • Dosing frequency and duration would be informed by prior pharmacokinetic studies.

4. Efficacy Endpoints:

  • Primary: Measurement of paw volume at various time points post-carrageenan injection.

  • Secondary: Histopathological analysis of paw tissue to assess immune cell infiltration and tissue damage.

  • Biomarker Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or tissue homogenates.

5. Data Analysis:

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) would be used to compare the treatment groups to the vehicle control.

The following diagram illustrates a potential signaling pathway that could be investigated if this compound were hypothesized to have anti-inflammatory effects via inhibition of the NF-κB pathway.

G Pro-inflammatory\nStimulus Pro-inflammatory Stimulus IKK Complex IKK Complex Pro-inflammatory\nStimulus->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription\n(e.g., TNF-α, IL-6) Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Gene Transcription\n(e.g., TNF-α, IL-6) Initiates This compound This compound This compound->IKK Complex Inhibits?

A Comparative Analysis of the ADME-Tox Properties of Hypothetical 4-Isopropylsaccharin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to de-risk drug development projects and select candidates with a higher probability of clinical success.[1][2][3][4] This guide provides a comparative analysis of the ADME-Tox profiles of a series of hypothetical 4-isopropylsaccharin derivatives, illustrating the key experimental data and methodologies used to evaluate such compounds.

Disclaimer: The following data is hypothetical and for illustrative purposes only, due to the lack of publicly available, specific ADME-Tox data for this compound derivatives. The experimental protocols provided are generalized standard procedures.

Overview of ADME-Tox Parameters

A comprehensive ADME-Tox profile is essential for progressing a compound from initial discovery to a clinical candidate.[5] Key parameters evaluated include:

  • Absorption: The ability of a drug to cross biological membranes, such as the intestinal wall.[3]

  • Distribution: The reversible transfer of a drug from the systemic circulation to various tissues.[4]

  • Metabolism: The chemical modification of a drug by the body, primarily by enzymes such as Cytochrome P450s (CYPs).[4]

  • Excretion: The removal of the drug and its metabolites from the body.

  • Toxicity: The potential for the drug to cause adverse effects.[1]

The following sections detail the experimental evaluation of these parameters for a hypothetical series of this compound derivatives: IPS-A, IPS-B, and IPS-C .

Data Presentation: Comparative ADME-Tox Properties

The ADME-Tox properties of the hypothetical this compound derivatives are summarized in the tables below.

Table 1: Physicochemical and Absorption Properties

ParameterIPS-AIPS-BIPS-CDesired Range
Molecular Weight ( g/mol ) 350.4385.5420.6< 500
LogP 2.13.54.81 - 4
Aqueous Solubility (µM) 1507520> 50
Caco-2 Permeability (10⁻⁶ cm/s) 1582> 10 (High)

Table 2: Distribution and Metabolism Properties

ParameterIPS-AIPS-BIPS-CDesired Range
Plasma Protein Binding (%) 859299.5< 95%
Microsomal Stability (t½, min) > 604515> 30
CYP450 Inhibition (IC₅₀, µM)
CYP3A4> 50121.5> 10
CYP2D6> 50258> 10

Table 3: Toxicity Profile

ParameterIPS-AIPS-BIPS-CDesired Range
Hepatotoxicity (IC₅₀, µM) > 1008035> 50
hERG Inhibition (IC₅₀, µM) > 30155> 10
Ames Mutagenicity NegativeNegativePositiveNegative

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

1. Caco-2 Permeability Assay

  • Objective: To assess the rate of transport of a compound across the Caco-2 cell monolayer, which is a model of the intestinal epithelium.[3]

  • Methodology:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

    • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

2. Microsomal Stability Assay

  • Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

  • Methodology:

    • The test compound is incubated with liver microsomes (human or other species) and NADPH (a cofactor for CYP450 enzymes) at 37°C.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

    • The concentration of the remaining parent compound is quantified by LC-MS/MS.

    • The half-life (t½) is determined from the rate of disappearance of the compound.

3. CYP450 Inhibition Assay

  • Objective: To determine the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which can lead to drug-drug interactions.[5]

  • Methodology:

    • A fluorescent probe substrate specific for a particular CYP isoform (e.g., midazolam for CYP3A4) is incubated with human liver microsomes and NADPH.

    • The test compound is added at various concentrations.

    • The formation of the fluorescent metabolite is measured over time using a plate reader.

    • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is calculated.

4. Hepatotoxicity Assay

  • Objective: To assess the potential of a compound to cause toxicity to liver cells.

  • Methodology:

    • Hepatocytes (e.g., HepG2 cells) are cultured in microtiter plates.

    • The cells are exposed to the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).

    • Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures mitochondrial reductase activity.

    • The IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) is determined.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the ADME-Tox assessment of this compound derivatives.

ADME_Tox_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies in_silico Computational Modeling (ADME-Tox Prediction) physchem Physicochemical Properties (Solubility, LogP) in_silico->physchem Prioritize Compounds absorption Absorption (Caco-2 Permeability) physchem->absorption metabolism Metabolism (Microsomal Stability, CYP Inhibition) absorption->metabolism toxicity Toxicity (Hepatotoxicity, hERG) metabolism->toxicity pk_studies Pharmacokinetics (Rodent) toxicity->pk_studies Select Lead Candidates tox_studies Toxicology (Rodent) pk_studies->tox_studies Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound Derivative (IPS-B) hydroxylation Hydroxylated Metabolite parent->hydroxylation CYP3A4 glucuronide Glucuronide Conjugate hydroxylation->glucuronide UGT1A1 excretion Excretion (Urine/Feces) glucuronide->excretion

References

Safety Operating Guide

Proper Disposal of 4-Isopropylsaccharin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety data, including detailed disposal procedures for 4-Isopropylsaccharin, were not found in publicly available resources. The following guidance is based on general best practices for handling potentially hazardous laboratory chemicals. It is imperative to obtain the Safety Data Sheet (SDS) from the manufacturer or supplier for this compound to ensure safe handling and disposal. The SDS will provide specific information on physical and chemical properties, hazards, and appropriate disposal methods.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. Based on the hazardous characteristics of similar chemical structures, assume the compound may be toxic, flammable, and an irritant.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other potential ignition sources.[2][3]

  • Spill Management: In case of a spill, evacuate the area and prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal.[1] Do not allow the chemical to enter drains or waterways.[2]

Step-by-Step Chemical Disposal Protocol

The disposal of this compound must be carried out in compliance with local, state, and federal regulations. The following is a general procedure and should be adapted to the specific guidance provided in the product's SDS.

  • Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS for this compound will have a dedicated section on disposal considerations, providing explicit instructions.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound Waste") and any relevant hazard symbols (e.g., flammable, toxic).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4][5] Disposal of contents and container should be to an approved waste disposal plant.[3]

Quantitative Data Summary

The following table outlines the kind of quantitative data you should look for in the Safety Data Sheet for this compound to inform your risk assessment and disposal plan. The values for related compounds are provided for illustrative purposes only.

PropertyExample Value (from related compounds)Importance for Disposal
Flash Point 83 °C / 181.4 °F (p-Isopropylanisole)[2]Indicates flammability and required storage precautions.
Boiling Point 226-227 °C/745 mmHg (4-Isopropylaniline)[6]Affects volatility and potential for vapor exposure.
Density 0.989 g/mL at 25 °C (4-Isopropylaniline)[6]Informs on whether the chemical will sink or float in water.
Water Solubility Insoluble (4-Isopropylaniline)[6]Determines potential for environmental spread via waterways.
Vapor Pressure 10 Pa at 20℃ (4-Isopropylaniline)[6]Indicates the likelihood of forming a vapor at room temperature.

Experimental Workflow for Chemical Disposal

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.

G start Start: Need to Dispose of this compound sds Obtain and Review Manufacturer's SDS start->sds hazards Identify Hazards (e.g., Flammable, Toxic, Corrosive) sds->hazards ppe Select and Wear Appropriate PPE hazards->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect store Store in Designated Hazardous Waste Area collect->store ehs Contact EHS for Professional Disposal store->ehs end End: Disposal Complete ehs->end

Caption: Workflow for the safe disposal of laboratory chemicals.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Isopropylsaccharin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 4-Isopropylsaccharin, tailored for research scientists and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, categorized by the level of protection needed for different laboratory operations.

PPE CategoryRequired Equipment
Eye and Face Protection Chemical splash goggles or a full-face shield are necessary to protect against accidental splashes.[1][2][3] Standard safety glasses are not sufficient.
Skin Protection A lab coat, chemical-resistant gloves (such as nitrile or neoprene), and closed-toe shoes are required.[1][2] For tasks with a higher risk of spillage, an acid-resistant apron should be worn.[1]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or vapors.[4] If significant dust is generated, a NIOSH-approved respirator may be necessary.[2]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Before handling, ensure that the work area is clean and uncluttered.

    • Verify that a chemical spill kit is readily accessible.

    • Confirm that safety showers and eyewash stations are unobstructed and operational.[3]

    • Don all required PPE as outlined in the table above.

  • Handling the Compound :

    • All weighing and transferring of solid this compound should be performed within a chemical fume hood to control potential dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • During the Experiment :

    • Keep all containers with this compound properly labeled and sealed when not in use.

    • Avoid contact with skin and eyes.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]

    • Do not eat, drink, or smoke in the laboratory area.[4][6][7]

  • Post-Experiment :

    • Thoroughly clean the work area and any equipment used.

    • Wash hands and any exposed skin thoroughly after handling the compound, even if gloves were worn.[6][7]

Disposal Plan

Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.

  • Solid Waste :

    • Dispose of any unused this compound and any materials grossly contaminated with it (e.g., weighing paper, gloves) in a designated hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Container Disposal :

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

    • After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe weigh Weigh/Transfer in Fume Hood don_ppe->weigh dissolve Prepare Solution weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp monitor Monitor for Spills conduct_exp->monitor clean_area Clean Work Area & Equipment monitor->clean_area End of Experiment dispose_waste Dispose of Waste clean_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.